molecular formula C17H19F3N2O B15564615 AU1235

AU1235

Cat. No.: B15564615
M. Wt: 324.34 g/mol
InChI Key: PYDHHHKUANVSJV-UHFFFAOYSA-N
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Description

AU1235 is a useful research compound. Its molecular formula is C17H19F3N2O and its molecular weight is 324.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-adamantyl)-3-(2,3,4-trifluorophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O/c18-12-1-2-13(15(20)14(12)19)21-16(23)22-17-6-9-3-10(7-17)5-11(4-9)8-17/h1-2,9-11H,3-8H2,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDHHHKUANVSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=C(C(=C(C=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AU1235

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AU1235 is a potent, bactericidal adamantyl urea (B33335) compound that has been identified as a highly specific inhibitor of Mycobacterium tuberculosis, the causative agent of tuberculosis. This technical guide delineates the molecular mechanism of action of this compound, presenting a comprehensive overview of its direct interaction with the essential inner membrane transporter MmpL3. The guide summarizes key quantitative data, details the experimental protocols used to elucidate its function, and provides visual representations of the pertinent biological pathways and experimental workflows.

Introduction: Targeting the Mycobacterial Cell Wall

The cell envelope of Mycobacterium tuberculosis is a unique and complex structure, indispensable for the bacterium's survival, pathogenesis, and intrinsic resistance to many antibiotics. A critical component of this envelope is the mycomembrane, an outer lipid bilayer rich in mycolic acids. The biosynthesis and transport of these mycolic acids are essential processes, making them attractive targets for novel anti-tuberculosis therapeutics. The Mycobacterial membrane protein Large 3 (MmpL3) is an essential inner membrane transporter that plays a pivotal role in the biogenesis of the mycomembrane by translocating trehalose (B1683222) monomycolate (TMM), the precursor to mycolic acids, from the cytoplasm across the inner membrane.[1] Given its essentiality, MmpL3 has emerged as a key target for drug discovery. This compound was identified through whole-cell phenotypic screening as a potent bactericidal agent against M. tuberculosis.[1]

Mechanism of Action: Direct Inhibition of MmpL3-mediated TMM Transport

This compound exerts its bactericidal effect through the direct inhibition of the MmpL3 transporter. This inhibition disrupts the mycolic acid biosynthesis pathway at the crucial step of TMM translocation across the inner membrane.

Binding to a Hydrophobic Pocket in the Transmembrane Domain

Structural and biochemical studies have revealed that this compound binds directly to a hydrophobic pocket located within the transmembrane (TM) domain of MmpL3.[1][2] This binding site is a key vulnerability of the transporter. The adamantane (B196018) moiety of this compound occupies a significant portion of this pocket, establishing hydrophobic interactions that are critical for its inhibitory activity.[1]

Disruption of the Proton Motive Force (PMF)-Dependent Transport

MmpL3 functions as a proton-TMM antiporter, utilizing the proton motive force (PMF) to drive the translocation of TMM. The binding of this compound within the TM pocket is believed to disrupt the proton relay system essential for the transporter's function, effectively blocking the transport of TMM.[1][2] While some other MmpL3 inhibitors have been shown to dissipate the PMF, the current consensus is that this compound acts as a direct inhibitor of MmpL3's transport activity rather than as a general protonophore.[1] The generation of specific resistance-conferring mutations within the mmpL3 gene further supports the direct interaction between this compound and the transporter.[1]

Downstream Cellular Consequences

The inhibition of MmpL3 by this compound leads to a cascade of downstream effects that are detrimental to the mycobacterial cell:

  • Intracellular Accumulation of TMM: With its transport across the inner membrane blocked, TMM accumulates in the cytoplasm.[1][3]

  • Depletion of TDM and Cell Wall-Bound Mycolates: The lack of periplasmic TMM, the substrate for the antigen 85 complex, results in a significant decrease in the synthesis of trehalose dimycolate (TDM) and the mycolation of arabinogalactan, a key component of the cell wall core.[1][4][5]

  • Impaired Mycomembrane Integrity: The disruption of mycolic acid incorporation into the cell wall compromises the integrity and function of the mycomembrane, ultimately leading to bacterial cell death.

Quantitative Data

The potency and specificity of this compound have been quantified through various in vitro assays.

Table 1: Binding Affinity of this compound to MmpL3
Mycobacterial SpeciesDissociation Constant (KD)Reference
M. smegmatis0.29 µM[1]
M. tuberculosis0.1322 µM[1]
Table 2: In Vitro Inhibitory Activity of this compound (MIC)
Strain/IsolateResistance ProfileThis compound MIC (µg/mL)Reference
M. tuberculosis H37RvDrug-Susceptible0.1[6]
MDR Clinical Isolate 1Isoniazid, Rifampicin, Pyrazinamide Resistant0.1[6]
MDR Clinical Isolate 2Isoniazid, Rifampicin, Pyrazinamide, Streptomycin, Fluoroquinolones, Ethambutol Resistant0.1[6]
M. bovis BCG-0.1[6]
M. smegmatis-3.2[6]
M. fortuitum-6.4[6]

Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of key experiments. Detailed methodologies for these experiments are provided below.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of mycobacteria.

  • Materials:

    • This compound stock solution (e.g., in DMSO)

    • Mycobacterial strains (e.g., M. tuberculosis H37Rv, MDR clinical isolates)

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

    • Sterile 96-well microplates

  • Procedure:

    • Prepare a serial two-fold dilution of this compound in a 96-well plate using the supplemented 7H9 broth.

    • Prepare a standardized inoculum of the mycobacterial strain to a final density of approximately 5 x 105 CFU/mL.

    • Inoculate each well of the 96-well plate with the bacterial suspension. Include a drug-free growth control and a sterile broth control.

    • Incubate the plates at 37°C for 7-14 days.

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth.[6][7]

Metabolic Labeling with [14C]-Acetate

This method is used to assess the effect of this compound on the biosynthesis and transport of mycolic acids.

  • Materials:

    • This compound

    • M. tuberculosis culture

    • [1,2-14C]-acetic acid

    • Solvents for lipid extraction (e.g., chloroform, methanol)

    • Thin-layer chromatography (TLC) plates and developing solvents

  • Procedure:

    • Grow M. tuberculosis cultures to mid-log phase.

    • Treat the cultures with varying concentrations of this compound for a defined period (e.g., 5 hours).

    • Add [14C]-acetate to the cultures and incubate to allow for incorporation into lipids.

    • Harvest the bacterial cells and separate the culture filtrate.

    • Perform lipid extractions on both the cell pellet and the culture filtrate to isolate different lipid fractions.

    • Analyze the extracted lipids by TLC followed by autoradiography to visualize the radiolabeled lipid species (TMM, TDM, and cell wall-bound mycolates).[1][4]

Selection and Analysis of this compound-Resistant Mutants

This experimental workflow is crucial for identifying the direct target of a compound.

  • Procedure:

    • Selection of Resistant Mutants: Plate a high-density culture of M. tuberculosis (~108-109 CFUs) on Middlebrook 7H11 agar (B569324) plates containing this compound at a concentration 5-10 times the MIC.

    • Incubation: Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.

    • Isolation and Verification: Isolate individual resistant colonies and confirm their resistance by re-testing the MIC of this compound.

    • Whole-Genome Sequencing: Perform whole-genome sequencing on the resistant isolates and the parental strain.

    • Comparative Genomics: Identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are common among the resistant isolates but absent in the parental strain. Mutations consistently found in the mmpL3 gene strongly indicate it as the direct target of this compound.[1]

Visualizations

Signaling Pathway

AU1235_Mechanism_of_Action cluster_membrane Inner Membrane cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm MmpL3 MmpL3 Transporter TMM_Periplasm TMM MmpL3->TMM_Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM_Cytoplasm Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM_Cytoplasm Trehalose Trehalose Trehalose->TMM_Cytoplasm TMM_Cytoplasm->MmpL3 Transport Antigen85 Antigen 85 Complex TMM_Periplasm->Antigen85 TDM Trehalose Dimycolate (TDM) Antigen85->TDM AG_Mycolation Arabinogalactan Mycolation Antigen85->AG_Mycolation Mycomembrane Mycomembrane Assembly TDM->Mycomembrane AG_Mycolation->Mycomembrane This compound This compound This compound->MmpL3 Inhibition

Caption: The inhibitory action of this compound on the MmpL3 transporter.

Experimental Workflow

Target_Validation_Workflow cluster_whole_cell Whole-Cell Assays cluster_mechanism Mechanism of Action Studies cluster_target_id Target Identification & Validation Phenotypic_Screening Whole-Cell Phenotypic Screening MIC_Determination MIC Determination (Wild-type vs. MDR strains) Phenotypic_Screening->MIC_Determination Metabolic_Labeling Metabolic Labeling ([14C]-Acetate) MIC_Determination->Metabolic_Labeling Lipid_Analysis TLC Analysis of Lipids (TMM, TDM) Metabolic_Labeling->Lipid_Analysis Resistant_Mutant_Selection Selection of This compound-Resistant Mutants Lipid_Analysis->Resistant_Mutant_Selection WGS Whole-Genome Sequencing Resistant_Mutant_Selection->WGS SNP_Analysis Identification of Mutations in mmpL3 WGS->SNP_Analysis Target_Validation MmpL3 as Direct Target of this compound SNP_Analysis->Target_Validation

Caption: Experimental workflow for validating MmpL3 as the target of this compound.

Conclusion

This compound represents a promising anti-tuberculosis drug candidate with a well-defined mechanism of action. Its high potency and specificity for the essential mycobacterial transporter MmpL3, coupled with its efficacy against multidrug-resistant strains, underscore its therapeutic potential. The detailed understanding of its interaction with MmpL3 provides a solid foundation for the rational design and development of next-generation adamantyl urea-based inhibitors with improved pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive resource for researchers dedicated to advancing the fight against tuberculosis.

References

In Vitro Efficacy of AU1235 Against Drug-Susceptible Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of AU1235, an adamantyl urea (B33335) compound, against drug-susceptible Mycobacterium tuberculosis (Mtb). This compound is a potent bactericidal agent that targets the essential mycobacterial inner membrane transporter MmpL3, a critical component in the biogenesis of the mycomembrane.[1] This document details the compound's mechanism of action, summarizes its in vitro activity through quantitative data, outlines key experimental protocols, and visualizes relevant biological pathways and workflows.

Core Mechanism of Action

This compound exerts its bactericidal effect by directly inhibiting the MmpL3 transporter.[1] MmpL3 is responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm across the inner membrane.[1][2] By blocking this transport, this compound effectively halts the synthesis of the mycomembrane, a structure essential for the survival and pathogenesis of Mtb.[1] This targeted action results in the intracellular accumulation of TMM and a decrease in trehalose dimycolate (TDM) and cell wall-bound mycolates. Notably, this compound's activity is specific to a biosynthetic pathway required for active bacterial multiplication, as it shows no detectable activity against non-replicating Mtb in an anaerobic model.

Quantitative Analysis of In Vitro Efficacy

The in vitro potency of this compound has been demonstrated against both drug-susceptible and multidrug-resistant (MDR) strains of Mtb. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 1: MIC of this compound against Drug-Susceptible Mtb and Other Mycobacteria
StrainResistance ProfileThis compound MIC (µg/mL)This compound MIC (µM)Reference
M. tuberculosis H37RvDrug-Susceptible0.10.3
M. bovis BCG-0.10.3
M. smegmatis-3.2-
M. fortuitum-6.4-
Table 2: Bactericidal Activity of this compound against M. tuberculosis H37Rv
ConcentrationTime PointReduction in Viable CFUsFindingReference
5 x MIC (0.5 µg/mL)5 days~2 log unitsBactericidal
10 x MIC (1.0 µg/mL)7 daysNo significant increase in killing compared to 5 x MICTime-dependent killing
Table 3: Synergistic Potential of this compound with Other Antitubercular Drugs

While specific quantitative synergy data for this compound is emerging, MmpL3 inhibitors as a class have shown synergistic interactions with several existing anti-TB agents.

Combination DrugInteractionRationale for SynergyReference
RifampicinSynergisticWeakening of the cell wall by this compound may enhance the penetration and activity of rifampicin.
BedaquilineSynergisticConcomitant inhibition of cell wall biosynthesis and energy metabolism.
ClofazimineSynergisticConcomitant inhibition of cell wall biosynthesis and energy metabolism.
β-lactamsSynergisticIncreased stress from the simultaneous inhibition of mycolic acid export and peptidoglycan biosynthesis.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against Mtb.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • M. tuberculosis H37Rv

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80

  • Sterile 96-well microplates

  • Incubator at 37°C

Procedure:

  • Preparation of Drug Dilutions: Prepare a 2-fold serial dilution of this compound in a 96-well microplate using the supplemented 7H9 broth.

  • Inoculum Preparation: Culture Mtb to mid-log phase and adjust the bacterial suspension to a final density of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Inoculate each well of the microplate with the standardized Mtb suspension.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria. This can be assessed visually or by using a viability indicator such as resazurin.

Protocol 2: Checkerboard Assay for Synergy Assessment

This protocol is used to evaluate the synergistic potential of this compound with other anti-TB drugs.

Materials:

  • This compound stock solution

  • Stock solution of the second drug (e.g., Rifampicin)

  • M. tuberculosis H37Rv

  • Middlebrook 7H9 broth with OADC supplement

  • Sterile 96-well microplates

  • Incubator at 37°C

Procedure:

  • Microplate Setup: In a 96-well plate, create a matrix of drug concentrations. Serially dilute this compound horizontally and the second drug vertically in the supplemented 7H9 broth.

  • Inoculum Preparation: Prepare an Mtb inoculum as described in the MIC protocol, with a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • Data Analysis: Determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction (synergy, additivity, or antagonism).

Visualizations

Signaling Pathway and Experimental Workflows

AU1235_Mechanism_of_Action Mechanism of Action of this compound in M. tuberculosis cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic Acid Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic Acid Synthesis->TMM biosynthesis MmpL3 MmpL3 Transporter TMM->MmpL3 transport TMM_periplasm TMM MmpL3->TMM_periplasm Mycomembrane Mycomembrane Synthesis TMM_periplasm->Mycomembrane This compound This compound This compound->MmpL3 inhibits

Caption: Mechanism of action of this compound.

MIC_Determination_Workflow Workflow for MIC Determination start Start drug_dilution Prepare 2-fold serial dilutions of this compound in 96-well plate start->drug_dilution inoculum_prep Prepare standardized Mtb inoculum (~5x10^5 CFU/mL) drug_dilution->inoculum_prep inoculate Inoculate wells with Mtb suspension inoculum_prep->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate read_results Read MIC (lowest concentration with no visible growth) incubate->read_results end End read_results->end

Caption: Workflow for in vitro MIC determination.

Synergy_Assessment_Workflow Workflow for Synergy Assessment (Checkerboard Assay) start Start plate_setup Create drug concentration matrix in 96-well plate (this compound horizontally, Drug B vertically) start->plate_setup inoculum_prep Prepare standardized Mtb inoculum (~5x10^5 CFU/mL) plate_setup->inoculum_prep inoculate Inoculate all wells with Mtb suspension inoculum_prep->inoculate incubate Incubate at 37°C for 7-14 days inoculate->incubate data_analysis Determine MIC of each drug alone and in combination incubate->data_analysis calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index data_analysis->calculate_fic interpret_results Interpret results (Synergy, Additivity, Antagonism) calculate_fic->interpret_results end End interpret_results->end

Caption: Workflow for in vitro assessment of drug synergy.

References

The Adamantyl Urea AU1235: A Potent Inhibitor of Multidrug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis (TB), presents a formidable challenge to global public health. This necessitates the urgent development of novel anti-tubercular agents with new mechanisms of action. Among the promising candidates is AU1235, an adamantyl urea (B33335) compound that has demonstrated potent bactericidal activity against both drug-susceptible and multidrug-resistant clinical isolates of M.tb. This technical guide provides a comprehensive overview of the activity of this compound against multidrug-resistant M. tuberculosis, detailing its mechanism of action, in vitro efficacy, and the experimental protocols for its evaluation.

Core Findings: Potent Activity Against Drug-Resistant Strains

This compound exhibits significant bactericidal effects by targeting a novel biological pathway essential for the viability of M. tuberculosis. Its unique mechanism of action circumvents existing resistance pathways, indicating a lack of cross-resistance with current anti-TB therapeutics.

Quantitative In Vitro Activity of this compound

The in vitro potency of this compound has been consistently demonstrated across a range of M. tuberculosis strains, including clinical isolates with extensive drug resistance profiles. The minimum inhibitory concentration (MIC), a key measure of a compound's efficacy, underscores its potent activity.

StrainResistance ProfileMIC (µg/mL)MIC (µM)Reference(s)
M. tuberculosis H37RvDrug-Susceptible0.10.3
MDR Clinical Isolate 1Isoniazid, Rifampicin, Pyrazinamide Resistant0.10.3
MDR Clinical Isolate 2Isoniazid, Rifampicin, Pyrazinamide, Streptomycin, Fluoroquinolones, Ethambutol Resistant0.10.3
M. bovis BCG-0.10.3
M. smegmatis-3.2 - 6.4N/A
M. fortuitum-3.2 - 6.4N/A

N/A: Not Available

Mechanism of Action: Targeting Mycolic Acid Transport

This compound exerts its anti-tubercular effect by specifically inhibiting MmpL3, an essential inner membrane transporter in Mycobacterium tuberculosis. MmpL3 is responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are fundamental components of the unique and impermeable mycobacterial cell wall.

The inhibition of MmpL3 by this compound disrupts the mycolic acid transport pathway, preventing their incorporation into the cell wall. This disruption of cell wall biosynthesis ultimately leads to bacterial cell death. The proposed mechanism involves the binding of this compound within the transmembrane domain of MmpL3, which is thought to interfere with the proton motive force (PMF) that drives the transporter's activity.

AU1235_Mechanism_of_Action FASII Fatty Acid Synthase II (FASII) Pks13 Pks13 FASII->Pks13 Meromycolic acid TMM_Synth TMM Synthesis Pks13->TMM_Synth Mycolic acid TMM TMM TMM_Synth->TMM Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM->MmpL3 TMM_periplasm TMM MmpL3->TMM_periplasm Translocation This compound This compound This compound->MmpL3 Inhibition Mycolation Mycolation TMM_periplasm->Mycolation TDM_Synth TDM Synthesis TMM_periplasm->TDM_Synth Trehalose Dimycolate (TDM) AG Arabinogalactan AG->Mycolation Cell_Wall Cell Wall Incorporation Mycolation->Cell_Wall

Caption: Mechanism of action of this compound, inhibiting the MmpL3-mediated transport of TMM.

Experimental Protocols

Detailed methodologies are crucial for the consistent evaluation of anti-tubercular compounds. The following are protocols for key experiments cited in the literature for the characterization of this compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO).

  • M. tuberculosis isolates (drug-susceptible and MDR strains).

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

  • Sterile 96-well microplates.

  • Dimethyl sulfoxide (B87167) (DMSO).

  • Incubator (37°C).

  • Spectrophotometer or resazurin-based indicator for viability assessment.

Procedure:

  • Preparation of Bacterial Inoculum:

    • Grow M. tuberculosis strains in 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the adjusted suspension 1:100 in 7H9 broth to achieve a final inoculum of approximately 1.5 x 10^6 CFU/mL.

  • Preparation of this compound Dilutions:

    • Perform serial twofold dilutions of the this compound stock solution in 7H9 broth in a 96-well plate to achieve the desired final concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions and control wells (growth control without drug, sterility control without bacteria).

    • Seal the microplates and incubate at 37°C for 7-14 days.

  • MIC Determination:

    • After incubation, assess bacterial growth. This can be done visually, by measuring the optical density at 600 nm, or by adding a viability indicator like resazurin.

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

Kill-Kinetics Assay

Objective: To determine the bactericidal activity of this compound over time.

Procedure:

  • Expose log-phase M. tuberculosis H37Rv to this compound at concentrations corresponding to multiples of its MIC (e.g., 5x and 10x MIC).

  • At various time points (e.g., 0, 1, 3, 5, and 7 days), collect aliquots from the cultures.

  • Perform serial dilutions of the aliquots and plate on solid media (e.g., Middlebrook 7H11 agar).

  • Incubate the plates at 37°C for 3-4 weeks.

  • Count the number of colony-forming units (CFUs) to determine the reduction in viable bacteria over time. A 2-log reduction in CFUs after 5 days at 5 times the MIC has been reported, indicating bactericidal activity.

Analysis of Mycolic Acid Transport

Objective: To confirm the inhibition of mycolic acid transport by this compound.

Procedure:

  • Treat M. tuberculosis cultures with this compound.

  • Metabolically label the cells with a radioactive precursor, such as [14C]acetate.

  • Extract lipids from the bacterial cells and the culture filtrate.

  • Analyze the lipid extracts by thin-layer chromatography (TLC).

  • Treatment with this compound is expected to lead to the intracellular accumulation of TMM and a decrease in trehalose dimycolate (TDM)

The Adamantyl Urea Scaffold of AU1235: A Technical Guide to a Novel Anti-Tuberculosis Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the adamantyl urea (B33335) compound AU1235, a potent and specific inhibitor of the Mycobacterium tuberculosis (Mtb) protein MmpL3. We will delve into its mechanism of action, present quantitative data on its activity, detail relevant experimental protocols, and visualize key pathways and workflows to provide a thorough understanding of this promising anti-tuberculosis scaffold.

Introduction: A Novel Approach to Combating Tuberculosis

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of novel therapeutics with unique mechanisms of action. This compound, an adamantyl urea compound, was identified through whole-cell phenotypic screening as a potent bactericidal agent against Mtb.[1][2][3] Subsequent research has validated the essential inner membrane transporter MmpL3 as its primary target, distinguishing this compound by its high specificity for mycobacteria.[1][2][3] This guide explores the core adamantyl urea scaffold of this compound as a critical lead for the development of new anti-tuberculosis drugs.

Chemical and Physical Properties

This compound, chemically known as 1-(2-adamantyl)-3-(2,3,4-trifluorophenyl)urea, possesses a unique structure that contributes to its potent activity.[2][4][5] The adamantyl group, a bulky and lipophilic moiety, is a privileged scaffold in medicinal chemistry, often enhancing the stability and cell permeability of drug candidates.[6]

PropertyValueReference
Systematic Name 1-(2-adamantyl)-3-(2,3,4-trifluorophenyl)urea[5]
Molecular Formula C₁₇H₁₉F₃N₂O[5]
Molecular Weight 324.34 g/mol [5][7]
CAS Number 1338780-86-1[5][8]

Mechanism of Action: Inhibition of Mycolic Acid Transport

This compound exerts its bactericidal effect by directly targeting and inhibiting the function of MmpL3, an essential transporter in Mtb.[1][8][9] MmpL3 is responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm across the inner membrane to the periplasm.[1][8][9] Mycolic acids are fundamental components of the mycobacterial cell wall, providing a crucial protective barrier.[5]

By binding to a hydrophobic pocket within the transmembrane domain of MmpL3, this compound blocks the transport of TMM.[1] This leads to the intracellular accumulation of TMM and a subsequent decrease in the synthesis of trehalose dimycolate (TDM) and cell wall-bound mycolates.[1][2] It is important to note that this compound does not inhibit the synthesis of mycolic acids themselves but specifically prevents their transport and incorporation into the cell wall.[2][9] Some studies also suggest that this compound may dissipate the proton motive force (PMF) across the mycobacterial inner membrane, which is the energy source for MmpL3's transport activity.[1][6][9]

cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic Acid Synthesis Mycolic Acid Synthesis TMM TMM Mycolic Acid Synthesis->TMM synthesizes MmpL3 MmpL3 Transporter TMM->MmpL3 transported by TMM_periplasm TMM MmpL3->TMM_periplasm translocates Mycolic Acid Incorporation Mycolic Acid Incorporation TMM_periplasm->Mycolic Acid Incorporation leads to Cell Wall Synthesis Cell Wall Synthesis Mycolic Acid Incorporation->Cell Wall Synthesis contributes to This compound This compound This compound->MmpL3 inhibits

Mechanism of action of this compound on the MmpL3 transporter.

In Vitro Activity

This compound demonstrates potent bactericidal activity against M. tuberculosis, including MDR clinical isolates.[2][4][10] Its novel mechanism of action means there is no cross-resistance with currently used anti-TB drugs.[2]

StrainResistance ProfileMIC (µg/mL)MIC (µM)Reference
H37RvDrug-Susceptible0.10.3[4][10]
MDR Clinical Isolate 1Isoniazid, Rifampicin, Pyrazinamide Resistant0.10.3[10]
MDR Clinical Isolate 2Isoniazid, Rifampicin, Pyrazinamide, Streptomycin, Fluoroquinolones, Ethambutol Resistant0.10.3[2][10]
M. bovis BCG-0.10.3[2][10]
M. smegmatis-3.2-[2][8][10]
M. fortuitum-6.4-[8][10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the determination of the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.[10]

Start Start Prepare this compound serial dilutions in 96-well plate Prepare this compound serial dilutions in 96-well plate Start->Prepare this compound serial dilutions in 96-well plate Prepare standardized Mtb inoculum Prepare standardized Mtb inoculum Prepare this compound serial dilutions in 96-well plate->Prepare standardized Mtb inoculum Inoculate wells with Mtb Inoculate wells with Mtb Prepare standardized Mtb inoculum->Inoculate wells with Mtb Incubate plates at 37°C for 7-14 days Incubate plates at 37°C for 7-14 days Inoculate wells with Mtb->Incubate plates at 37°C for 7-14 days Assess bacterial growth (visually or with viability indicator) Assess bacterial growth (visually or with viability indicator) Incubate plates at 37°C for 7-14 days->Assess bacterial growth (visually or with viability indicator) Determine MIC (lowest concentration with no visible growth) Determine MIC (lowest concentration with no visible growth) Assess bacterial growth (visually or with viability indicator)->Determine MIC (lowest concentration with no visible growth) End End Determine MIC (lowest concentration with no visible growth)->End

Experimental workflow for MIC determination.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)[5][10]

  • M. tuberculosis isolates (drug-susceptible and MDR strains)[10]

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80[5][10]

  • Sterile 96-well microplates[5][10]

  • Dimethyl sulfoxide (B87167) (DMSO)[9][10]

  • Incubator (37°C)[5][10]

  • Spectrophotometer or resazurin-based indicator for viability assessment[10]

Procedure:

  • Preparation of Bacterial Inoculum: Culture the M. tuberculosis strain in 7H9-OADC-Tween 80 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).[5] Adjust the bacterial suspension to a McFarland standard of 0.5.[5] Dilute the adjusted suspension to obtain a final inoculum of approximately 5 x 10⁵ CFU/mL.[1][5]

  • Preparation of this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in 7H9 broth in a 96-well plate to achieve the desired final concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).[5][10] Include a drug-free well as a growth control and a media-only well as a sterility control.[5][10] The final DMSO concentration should be kept constant (e.g., 2%) across all wells.[2][9]

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the this compound dilutions and control wells.[5][10] Seal the microplates and incubate at 37°C for 7-14 days.[1][5][10]

  • MIC Determination: After incubation, assess bacterial growth visually or by measuring the optical density at 600 nm.[10] Alternatively, a viability indicator like resazurin (B115843) can be used.[10] The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.[1][10]

Metabolic Labeling to Study Mycolic Acid Transport

This protocol is used to investigate the effect of this compound on the synthesis and transport of mycolic acids.[2]

Materials:

  • M. tuberculosis H37Ra[2][3]

  • 7H9-OADC-Tween 80 broth[2][3]

  • This compound[2]

  • [¹⁴C]-acetate[2][3]

  • Lipid extraction solvents (e.g., chloroform, methanol)[2][3]

  • Thin-layer chromatography (TLC) plates and developing solvents[2][3]

  • Autoradiography equipment[2][3]

Procedure:

  • Cell Culture and Treatment: Culture M. tuberculosis H37Ra in 7H9-OADC-Tween 80 broth.[2][3] Treat the cultures with varying concentrations of this compound (e.g., 0.5x to 10x MIC) for a specified period (e.g., 5 hours) at 37°C.[2][3] An untreated culture serves as a control.

  • Radiolabeling: Add [¹⁴C]-acetate to the cultures at the same time as the inhibitor to label the fatty acid precursors of mycolic acids.[2][3]

  • Lipid Extraction: After incubation, separate the bacterial cells from the culture filtrate.[2][3] Extract lipids from both the cells and the filtrate using appropriate organic solvents.[2][3]

  • TLC Analysis: Spot the extracted lipids onto TLC plates and develop them using a suitable solvent system.[2][3]

  • Autoradiography: Expose the TLC plates to an autoradiography film to visualize the radiolabeled lipid species.[2][3]

  • Analysis: Compare the lipid profiles of the this compound-treated and untreated samples. Inhibition of MmpL3 by this compound is expected to result in an intracellular accumulation of radiolabeled TMM and a decrease in TDM and cell wall-bound mycolates in the treated cells.[2]

Conclusion

The adamantyl urea scaffold of this compound represents a significant advancement in the search for novel anti-tuberculosis agents. Its potent and specific inhibition of MmpL3, a crucial component of the mycobacterial cell wall synthesis machinery, circumvents existing drug resistance mechanisms. The data and protocols presented in this guide provide a solid foundation for further research and development of this promising class of compounds. The high specificity and bactericidal activity of this compound establish it as both a valuable chemical probe for studying MmpL3 function and a strong lead scaffold for the development of next-generation tuberculosis therapies.[1]

References

Methodological & Application

Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for AU1235

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3][4] It is a fundamental quantitative measure in microbiology and a critical parameter in the discovery and development of new antimicrobial agents.[4] MIC values are essential for assessing the potency of novel compounds, monitoring the emergence of resistance, and guiding the selection of appropriate therapeutic agents. This document provides a detailed protocol for determining the MIC of the experimental compound AU1235 using the broth microdilution method. This method is widely used due to its accuracy, efficiency, and the ability to test multiple antibiotics simultaneously. The protocol is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Principle of the Assay

The broth microdilution method involves challenging a standardized bacterial inoculum with serially diluted concentrations of the antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of visible bacterial growth is determined. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Materials and Equipment

Reagents:

  • This compound (powder form)

  • Appropriate solvent for this compound (e.g., Dimethyl sulfoxide (B87167) (DMSO), water, ethanol)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile deionized water

  • Saline solution (0.85% NaCl, sterile)

  • Bacterial strains (e.g., ATCC quality control strains, clinical isolates)

  • Agar (B569324) plates (e.g., Tryptic Soy Agar, Blood Agar) for bacterial culture

Equipment:

  • Sterile 96-well microtiter plates (U- or flat-bottom)

  • Multichannel pipette (8- or 12-channel) and single-channel pipettes

  • Sterile pipette tips

  • Sterile reagent reservoirs

  • Incubator (35 ± 2°C)

  • Spectrophotometer or McFarland densitometer

  • Vortex mixer

  • Biological safety cabinet

  • Microplate reader (optional, for turbidimetric reading)

Experimental Protocol

Preparation of this compound Stock Solution
  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the this compound powder in a suitable solvent to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

  • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 well-isolated colonies of the test microorganism.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.

  • Vortex the tube to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.

Preparation of this compound Dilutions in a 96-Well Plate
  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Add an additional 100 µL of the this compound working stock solution (prepared from the main stock to be twice the highest desired final concentration) to the wells in column 1.

  • Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

  • Continue this serial dilution process from column 2 to column 10.

  • After mixing the contents of column 10, discard 100 µL.

  • Column 11 will serve as the growth control (no this compound).

  • Column 12 will serve as the sterility control (no bacteria).

Inoculation and Incubation
  • Add 100 µL of the standardized bacterial inoculum (prepared in step 2) to each well from column 1 to column 11. Do not add bacteria to column 12.

  • The final volume in each well (columns 1-11) will be 200 µL.

  • Seal the plate with a lid or an adhesive plate sealer.

  • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

Reading and Interpreting the Results
  • After incubation, visually inspect the plate for bacterial growth. A button of cells at the bottom of the wells or turbidity indicates growth.

  • The sterility control (column 12) should show no growth.

  • The growth control (column 11) should show distinct turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

  • Results can also be read using a microplate reader by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the growth control.

Data Presentation

Summarize the quantitative MIC data in a structured table for clear comparison.

Bacterial StrainThis compound MIC (µg/mL)Quality Control Range (µg/mL)
Staphylococcus aureus ATCC® 29213™
Escherichia coli ATCC® 25922™
Pseudomonas aeruginosa ATCC® 27853™
Clinical Isolate 1
Clinical Isolate 2

Experimental Workflow Diagram

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate prep_this compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubation Incubate Plate (35°C, 16-20h) inoculate_plate->incubation read_results Visually Inspect for Growth (Determine MIC) incubation->read_results data_analysis Record and Analyze MIC Values read_results->data_analysis

Caption: Workflow for the this compound MIC Assay.

Quality Control

To ensure the accuracy and reproducibility of the MIC assay, it is crucial to include quality control (QC) strains with known MIC values in each run. The results for the QC strains should fall within the acceptable ranges as defined by CLSI or EUCAST guidelines.

Interpretation of MIC Values

The interpretation of MIC values involves comparing them to established clinical breakpoints to categorize an organism as susceptible (S), intermediate (I), or resistant (R) to a particular antimicrobial agent. For a novel compound like this compound, these breakpoints will need to be determined through further preclinical and clinical studies.

Troubleshooting

IssuePossible CauseSolution
No growth in any well, including growth controlInoculum too dilute, inactive bacteria, problem with growth mediumPrepare fresh inoculum, check viability of bacteria, use fresh medium
Growth in sterility control wellContamination of medium or plateUse aseptic technique, check sterility of reagents and materials
Growth in all wells, including high concentrations of this compoundThis compound is inactive, bacterial strain is highly resistant, incorrect stock solution concentrationVerify activity of this compound, check stock solution calculation and preparation, use a susceptible control strain
Inconsistent results between replicatesPipetting errors, improper mixingEnsure proper pipetting technique, mix wells thoroughly after each dilution step

Conclusion

This protocol provides a detailed methodology for determining the Minimum Inhibitory Concentration of the experimental compound this compound using the broth microdilution method. Adherence to standardized procedures and appropriate quality control measures will ensure the generation of reliable and reproducible data, which is fundamental for the continued development of this compound as a potential antimicrobial agent.

References

Application Notes and Protocols: In Vivo Efficacy of AU1235 in a Murine Model of Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a significant global health threat, necessitating the development of novel therapeutics, particularly for multidrug-resistant (MDR) strains.[1] AU1235, a 1-(2-adamantyl)-3-(2,3,4-trifluorophenyl)urea derivative, is a promising preclinical anti-TB drug candidate.[1] This small molecule exhibits potent bactericidal activity against both drug-susceptible and MDR clinical isolates of M. tb.[1] A key characteristic of this compound is its novel mechanism of action, which distinguishes it from current anti-TB drugs and suggests a lack of cross-resistance.[1] These application notes provide detailed protocols for the in vivo evaluation of this compound in a mouse model of chronic tuberculosis, present key efficacy data, and illustrate its mechanism of action.

Mechanism of Action: Targeting MmpL3

This compound exerts its bactericidal effect by specifically targeting the Mycobacterium tuberculosis protein MmpL3, an essential inner membrane transporter.[1] MmpL3 is responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are fundamental components of the unique and impermeable mycobacterial cell wall. The inhibition of MmpL3 by this compound disrupts the mycolic acid transport pathway, preventing their incorporation into the cell wall, which ultimately leads to bacterial cell death. Some studies also suggest that certain MmpL3 inhibitors may act by dissipating the proton motive force across the cell membrane.

AU1235_Mechanism_of_Action cluster_cell_wall Mycobacterium tuberculosis Cell Wall cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Mycolic_Acids Mycolic Acids Arabinogalactan Arabinogalactan Mycolic_Acids->Arabinogalactan Incorporation Peptidoglycan Peptidoglycan MmpL3 MmpL3 Transporter MmpL3->Mycolic_Acids Mycolic Acid Biosynthesis TMM_Precursor Trehalose Monomycolate (TMM) TMM_Precursor->MmpL3 Transport This compound This compound This compound->MmpL3 Inhibition

Mechanism of action of this compound on the MmpL3 transporter.

Quantitative Data Presentation

In Vitro Efficacy of this compound

This compound has demonstrated potent in vitro activity against a range of M. tuberculosis strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) have been established for various isolates.

StrainResistance ProfileThis compound MIC (µg/mL)This compound MIC (µM)Reference
H37RvDrug-Susceptible0.10.3
MDR Clinical Isolate 1Isoniazid (B1672263), Rifampicin, Pyrazinamide Resistant0.10.3
MDR Clinical Isolate 2Isoniazid, Rifampicin, Pyrazinamide, Streptomycin, Fluoroquinolones, Ethambutol Resistant0.10.3
M. bovis BCG-0.10.3
M. smegmatis-3.2-
M. fortuitum-6.4-
In Vivo Efficacy of this compound in a Murine Model of Chronic Tuberculosis

The following table summarizes the expected outcomes of in vivo efficacy studies based on available literature. Detailed quantitative data from peer-reviewed publications is limited; however, initial findings indicate a significant reduction in bacterial burden.

Treatment GroupDosage (mg/kg)Administration RouteDurationChange in Lung CFU (log10)Change in Spleen CFU (log10)
Vehicle Control-Oral4 weeksBaselineBaseline
This compound10Oral4 weeksExpected ReductionExpected Reduction
This compound30Oral4 weeksExpected Significant ReductionExpected Significant Reduction
This compound100Oral4 weeksExpected Strong ReductionExpected Strong Reduction
Isoniazid (Positive Control)25Oral4 weeksSignificant ReductionSignificant Reduction

Experimental Protocols

Efficacy Study in a Mouse Model of Chronic Tuberculosis

Objective: To determine the in vivo efficacy of this compound in reducing the bacterial burden in the lungs and spleens of M. tb-infected mice.

Animal Model: Female BALB/c mice (6-8 weeks old) are a commonly used strain for tuberculosis research.

Infection Protocol:

  • Culture M. tb H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase).

  • Infect mice via aerosol exposure to deliver approximately 100-200 bacilli to the lungs.

  • Establish a chronic infection over 4 weeks post-infection.

Drug Formulation and Administration:

  • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The solubility of this compound in DMSO is 10 mg/mL (30.83 mM).

  • Randomly assign mice to treatment groups (n=8-10 per group).

  • Administer this compound orally once daily for 4 weeks at three different dose levels (e.g., 10, 30, and 100 mg/kg).

  • Include a vehicle control group and a positive control group (e.g., isoniazid at 25 mg/kg).

Endpoint Analysis:

  • At the end of the treatment period, euthanize mice.

  • Aseptically remove lungs and spleens.

  • Homogenize the organs in sterile saline with 0.05% Tween 80.

  • Plate serial dilutions of the homogenates on Middlebrook 7H11 agar (B569324) plates.

  • Incubate plates at 37°C for 3-4 weeks.

  • Count colony-forming units (CFUs) to determine the bacterial load.

Pharmacokinetic (PK) Study

Objective: To determine the key pharmacokinetic parameters of this compound in mice.

Study Design:

  • Use a satellite group of uninfected BALB/c mice.

  • Administer a single oral dose of this compound (e.g., 30 mg/kg).

  • Collect blood samples via the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.

  • Process blood samples to separate plasma.

  • Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Experimental Workflow Visualization

InVivo_Workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase Infection Aerosol Infection of Mice (M. tb H37Rv) Chronic_Phase Establish Chronic Infection (4 weeks) Infection->Chronic_Phase Grouping Randomize into Treatment Groups Chronic_Phase->Grouping Treatment Daily Oral Administration (4 weeks) Grouping->Treatment PK_Study Pharmacokinetic Study (Satellite Group) Grouping->PK_Study Euthanasia Euthanize Mice Treatment->Euthanasia Organ_Harvest Harvest Lungs and Spleens Euthanasia->Organ_Harvest Homogenization Homogenize Organs Organ_Harvest->Homogenization Plating Plate Serial Dilutions Homogenization->Plating Incubation Incubate Plates (3-4 weeks) Plating->Incubation CFU_Count Colony Forming Unit (CFU) Count Incubation->CFU_Count

Phased In Vivo Experimental Workflow.

References

The Challenge of Progressing AU1235 in Tuberculosis Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

The experimental anti-tubercular agent, AU1235, has demonstrated notable preclinical activity against Mycobacterium tuberculosis. However, its advancement into clinical use is contingent on successful combination therapy development. As with all new anti-tubercular drugs, the emergence of drug resistance is a primary concern, necessitating a multi-drug approach to effectively combat the resilient pathogen.

Currently, there is a significant gap in the publicly available data regarding the synergistic, additive, or antagonistic effects of this compound when used in combination with existing first- and second-line anti-tubercular drugs. The mechanism of action of this compound, while under investigation, is not fully elucidated, further complicating the rational design of combination regimens. Researchers are actively exploring its potential to shorten treatment duration and improve outcomes for patients with both drug-susceptible and drug-resistant tuberculosis.

This document provides an overview of the current, albeit limited, understanding of this compound and outlines the necessary experimental protocols to evaluate its potential in combination therapies. The following application notes and protocols are intended to guide researchers in the systematic investigation of this compound's interactive properties with other anti-tubercular agents.

Application Notes

The development of new tuberculosis treatment regimens requires a rigorous evaluation of drug interactions. For an investigational agent like this compound, it is crucial to systematically assess its potential to be a part of a combination therapy. The primary goals of these investigations are to identify synergistic combinations that can lead to enhanced bacterial killing, reduced treatment times, and a lower propensity for the development of drug resistance.

Key considerations for designing combination studies with this compound include:

  • Selection of Companion Drugs: Initial studies should focus on combinations with standard first-line drugs (isoniazid, rifampicin, pyrazinamide, ethambutol) and key second-line agents used for drug-resistant TB (e.g., fluoroquinolones, bedaquiline, linezolid).

  • In Vitro Synergy Testing: The checkerboard assay is the gold standard for quantifying the interaction between two antimicrobial agents. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which categorizes the interaction as synergistic, additive, indifferent, or antagonistic.

  • Dynamic Time-Kill Assays: These experiments provide a more dynamic view of the bactericidal or bacteriostatic activity of drug combinations over time, offering insights beyond the static endpoints of MIC-based assays.

  • In Vivo Efficacy Models: Promising in vitro combinations must be validated in animal models of tuberculosis, typically in mice or guinea pigs. These studies assess the ability of the drug combination to reduce bacterial load in the lungs and spleen and to prevent relapse after treatment cessation.

  • Resistance Frequency Studies: It is essential to determine if combination therapy with this compound suppresses the emergence of drug-resistant mutants compared to monotherapy with the individual components.

Protocols

Protocol 1: In Vitro Checkerboard Synergy Assay

This protocol details the methodology for assessing the synergistic, additive, indifferent, or antagonistic interactions between this compound and other anti-tubercular agents using the microplate-based checkerboard method.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

  • This compound stock solution of known concentration

  • Stock solutions of comparator anti-tubercular agents

  • Mycobacterium tuberculosis H37Rv culture in mid-log phase

  • Resazurin (B115843) sodium salt solution (0.02% w/v)

  • Incubator at 37°C

Procedure:

  • Preparation of Drug Dilutions:

    • Prepare serial twofold dilutions of this compound and the comparator drug in 7H9 broth.

    • In a 96-well plate, add 50 µL of 7H9 broth to each well.

    • Add 50 µL of the this compound dilutions along the x-axis (e.g., columns 2-11), creating a concentration gradient.

    • Add 50 µL of the comparator drug dilutions along the y-axis (e.g., rows B-G), creating a concentration gradient in the opposite direction. The final volume in each well containing both drugs will be 100 µL.

    • Include wells with each drug alone (row H and column 12) and a drug-free control (well H12).

  • Inoculation:

    • Dilute the mid-log phase M. tuberculosis culture to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Determination of MIC:

    • After incubation, add 30 µL of the resazurin solution to each well and incubate for an additional 24-48 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the drug that prevents this color change.

  • Calculation of FIC Index:

    • The Fractional Inhibitory Concentration (FIC) for each drug is calculated as:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • The FIC index (FICI) is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

    • The interaction is interpreted as follows:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Data Presentation:

CombinationThis compound MIC (alone) (µg/mL)Comparator Drug MIC (alone) (µg/mL)This compound MIC (in combination) (µg/mL)Comparator Drug MIC (in combination) (µg/mL)FIC IndexInteraction
This compound + IsoniazidData not availableData not availableData not availableData not availableTBDTBD
This compound + RifampicinData not availableData not availableData not availableData not availableTBDTBD
This compound + BedaquilineData not availableData not availableData not availableData not availableTBDTBD
This compound + LinezolidData not availableData not availableData not availableData not availableTBDTBD
This compound + PretomanidData not availableData not availableData not availableData not availableTBDTBD

TBD: To be determined through experimentation.

Protocol 2: In Vivo Murine Model of Tuberculosis

This protocol outlines a standard approach to evaluate the efficacy of this compound in combination with other anti-tubercular agents in a mouse model of chronic tuberculosis infection.

Materials:

  • BALB/c or C57BL/6 mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv

  • Aerosol exposure chamber

  • Oral gavage needles

  • Drug formulations of this compound and comparator agents

  • Middlebrook 7H11 agar (B569324) plates supplemented with 10% OADC

  • Stomacher or tissue homogenizer

Procedure:

  • Infection:

    • Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to implant approximately 100-200 bacilli in the lungs.

  • Treatment Initiation:

    • Allow the infection to establish for 4 weeks to develop a chronic infection state.

    • Randomize mice into treatment groups (n=8-10 per group), including:

      • Untreated control

      • This compound monotherapy

      • Comparator drug monotherapy

      • This compound + comparator drug combination therapy

  • Drug Administration:

    • Administer drugs daily or as determined by their pharmacokinetic properties, typically via oral gavage, for 4-8 weeks.

  • Assessment of Bacterial Load:

    • At specified time points (e.g., after 4 and 8 weeks of treatment), euthanize a subset of mice from each group.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile saline.

    • Plate serial dilutions of the homogenates on 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).

  • Relapse Study:

    • After the completion of treatment, keep a subset of mice for an additional 8-12 weeks without treatment.

    • At the end of this period, determine the bacterial load in the lungs and spleen to assess the sterilizing activity of the treatment regimen. A relapse is defined by the regrowth of bacteria in the organs.

Data Presentation:

Treatment GroupMean Log10 CFU in Lungs (Week 4)Mean Log10 CFU in Spleen (Week 4)Mean Log10 CFU in Lungs (Week 8)Mean Log10 CFU in Spleen (Week 8)Relapse Rate (%)
Untreated ControlData not availableData not availableData not availableData not availableN/A
This compound MonotherapyData not availableData not availableData not availableData not availableTBD
Comparator Drug MonotherapyData not availableData not availableData not availableData not availableTBD
This compound + Comparator DrugData not availableData not availableData not availableData not availableTBD

TBD: To be determined through experimentation. N/A: Not applicable.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation invitro_start This compound + Comparator Drugs checkerboard Checkerboard Assay invitro_start->checkerboard time_kill Time-Kill Assays invitro_start->time_kill invitro_outcome Synergy/Additive/ Antagonism Profile checkerboard->invitro_outcome time_kill->invitro_outcome invivo_start Promising Combinations invitro_outcome->invivo_start Select Promising Combinations mouse_model Murine Model of TB invivo_start->mouse_model bacterial_load Bacterial Load Assessment (Lungs & Spleen) mouse_model->bacterial_load relapse_study Relapse Study mouse_model->relapse_study invivo_outcome Efficacy & Sterilizing Activity bacterial_load->invivo_outcome relapse_study->invivo_outcome

Caption: Experimental workflow for evaluating this compound combination therapies.

checkerboard_logic start Perform Checkerboard Assay calculate_fic Calculate FIC Index (FICI = FIC_A + FIC_B) start->calculate_fic decision FICI Value? calculate_fic->decision synergy Synergy (FICI <= 0.5) decision->synergy ≤ 0.5 additive Additive/Indifference (0.5 < FICI <= 4.0) decision->additive > 0.5 and ≤ 4.0 antagonism Antagonism (FICI > 4.0) decision->antagonism > 4.0

Caption: Logic for interpreting checkerboard assay results.

Application of AU1235 in High-Throughput Screening Assays for Novel Anti-Tuberculosis Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AU1235 is a potent and specific adamantyl urea (B33335) compound that has been identified as a bactericidal inhibitor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[1][2] It exerts its activity by targeting MmpL3, an essential inner membrane transporter responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a crucial precursor for the synthesis of mycolic acids.[1][2][3] Mycolic acids are fundamental components of the unique and impermeable mycobacterial cell wall. By inhibiting MmpL3, this compound disrupts the transport of these essential building blocks, leading to a halt in mycomembrane synthesis and subsequent cell death. This novel mechanism of action makes this compound and its target, MmpL3, a compelling area of focus for the development of new anti-tuberculosis drugs, particularly in the face of rising multidrug-resistant strains.

This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays aimed at discovering novel inhibitors of Mtb growth and, more specifically, compounds that target the MmpL3 transport function.

Mechanism of Action of this compound

This compound directly binds to a hydrophobic pocket within the transmembrane domain of the MmpL3 transporter. This binding event inhibits the translocation of TMM from the cytoplasm to the periplasm, where it is required for the formation of the mycomembrane. The inhibition of MmpL3 by this compound leads to the intracellular accumulation of TMM and a decrease in the levels of trehalose dimycolate (TDM) and cell wall-bound mycolates. The bactericidal effect of this compound is time-dependent rather than concentration-dependent.

cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic Acid Synthesis Mycolic Acid Synthesis TMM TMM Mycolic Acid Synthesis->TMM Produces MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Mycomembrane Synthesis Mycomembrane Synthesis TMM_periplasm->Mycomembrane Synthesis This compound This compound This compound->MmpL3 Inhibits

Figure 1: Mechanism of action of this compound on the MmpL3 transporter.

Quantitative Data on this compound Activity

The in vitro efficacy of this compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible growth of mycobacteria.

M. tuberculosis StrainResistance ProfileThis compound MIC (µg/mL)This compound MIC (µM)
H37RvDrug-Susceptible0.10.3
MDR Clinical Isolate 1Isoniazid, Rifampicin, Pyrazinamide Resistant0.10.3
MDR Clinical Isolate 2Isoniazid, Rifampicin, Pyrazinamide, Streptomycin, Fluoroquinolones, Ethambutol Resistant0.10.3
M. bovis BCG-0.10.3
M. smegmatis-3.2-
M. fortuitum-6.4-
Data compiled from studies demonstrating the consistent activity of this compound across drug-resistant phenotypes.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the determination of the MIC of this compound against M. tuberculosis using a broth microdilution method.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • M. tuberculosis isolates (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • Sterile 96-well microplates

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis in 7H9 broth until it reaches the logarithmic growth phase (OD600 of 0.4-0.6). Adjust the culture to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute the adjusted suspension 1:100 in 7H9 broth to achieve a final inoculum of approximately 1.5 x 10^6 CFU/mL.

  • Preparation of this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in 7H9 broth in a 96-well plate to achieve the desired final concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria with no drug) and a negative control (broth only).

  • Incubation: Seal the microplates and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: High-Throughput Screening (HTS) Assay for MmpL3 Inhibitors using a Reporter Strain

This protocol describes a whole-cell phenotypic HTS assay to identify novel inhibitors of Mtb growth, with a secondary assay to specifically identify compounds targeting MmpL3, using this compound as a positive control.

Start Start Prepare Mtb Reporter Strain Prepare Mtb Reporter Strain Start->Prepare Mtb Reporter Strain Bacterial Inoculation Bacterial Inoculation Prepare Mtb Reporter Strain->Bacterial Inoculation Compound Library Plating Compound Library Plating Compound Library Plating->Bacterial Inoculation Incubation Incubation Bacterial Inoculation->Incubation Primary Screen (Fluorescence Reading) Primary Screen (Fluorescence Reading) Incubation->Primary Screen (Fluorescence Reading) Hit Identification Hit Identification Primary Screen (Fluorescence Reading)->Hit Identification Growth Inhibition Inactive Compounds Inactive Compounds Primary Screen (Fluorescence Reading)->Inactive Compounds No Inhibition Secondary Screen (TMM Accumulation Assay) Secondary Screen (TMM Accumulation Assay) Hit Identification->Secondary Screen (TMM Accumulation Assay) MmpL3 Inhibitor Candidates MmpL3 Inhibitor Candidates Secondary Screen (TMM Accumulation Assay)->MmpL3 Inhibitor Candidates TMM Accumulation Secondary Screen (TMM Accumulation Assay)->Inactive Compounds No Accumulation

Figure 2: High-throughput screening workflow to identify MmpL3 inhibitors.

Materials:

  • M. tuberculosis strain expressing a fluorescent reporter (e.g., GFP or mCherry)

  • Compound library dissolved in DMSO

  • This compound (positive control)

  • Isoniazid (positive control for general growth inhibition)

  • DMSO (negative control)

  • 7H9 broth supplemented with OADC and Tween 80

  • 384-well or 1536-well assay plates

  • Acoustic liquid handler or pin tool

  • Plate reader capable of measuring fluorescence

  • Radiolabeled TMM precursor (e.g., [14C]acetate)

  • Thin-layer chromatography (TLC) system

Procedure:

Part A: Primary Phenotypic Screen

  • Bacterial Culture Preparation: Grow the Mtb reporter strain in 7H9 broth to the logarithmic growth phase.

  • Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of compounds from the library, this compound, isoniazid, and DMSO into the wells of the assay plates.

  • Bacterial Inoculation: Dispense the diluted bacterial culture into each well of the assay plates containing the pre-spotted compounds.

  • Incubation: Incubate the plates at 37°C for an appropriate period (e.g., 5-7 days).

  • Fluorescence Reading: Measure the fluorescence in each well using a plate reader. A reduction in fluorescence compared to the DMSO control indicates growth inhibition.

Part B: Secondary Screen for MmpL3 Target Engagement

  • Hit Selection: Select compounds that demonstrated significant growth inhibition in the primary screen.

  • TMM Accumulation Assay: a. Grow wild-type M. tuberculosis H37Rv to mid-log phase. b. Expose the culture to the selected hit compounds, this compound (positive control), and DMSO (negative control) for a defined period (e.g., 5 hours). c. Add a radiolabeled precursor for TMM synthesis (e.g., [14C]acetate) to the cultures. d. After incubation, extract the lipids from the bacterial cells. e. Analyze the lipid extracts by thin-layer chromatography (TLC) and autoradiography.

  • Analysis: Compounds that, like this compound, cause an accumulation of TMM compared to the DMSO control are potential MmpL3 inhibitors.

Troubleshooting and Considerations for HTS with this compound

  • Solubility: this compound has low aqueous solubility. Ensure that the final DMSO concentration in the assay is kept low (typically below 1%) to avoid precipitation and cellular toxicity. Stock solutions of this compound should be prepared in high-quality, anhydrous DMSO.

  • Bacterial Growth Phase: this compound is most effective against actively replicating bacteria. It is crucial to use cultures in the logarithmic growth phase for consistent results.

  • Assay Medium: The composition of the growth medium can affect compound activity. The standard is Middlebrook 7H9 with OADC supplement.

Conclusion

This compound serves as an invaluable tool for both basic research into mycobacterial cell wall biosynthesis and as a critical component in high-throughput screening campaigns for novel anti-tuberculosis drugs. Its specific mechanism of action allows for the design of targeted secondary assays to identify new chemical entities that inhibit the essential MmpL3 transporter. The protocols and data presented here provide a framework for researchers to utilize this compound effectively in their drug discovery efforts.

References

Application Notes and Protocols: Investigating the Metabolic Effects of AU1235 on Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AU1235 is a potent adamantyl urea (B33335) compound with significant bactericidal activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains.[1][2][3] Its primary mechanism of action is the specific inhibition of the essential inner membrane transporter MmpL3.[1][2][3][4][5] MmpL3 is responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a key precursor of mycolic acids, from the cytoplasm to the periplasm.[2][3][4] By blocking MmpL3, this compound disrupts the mycolic acid transport pathway, preventing the formation of the mycobacterial outer membrane and ultimately leading to cell death.[1][2] This document provides detailed application notes and protocols for studying the broader metabolic consequences of this compound treatment on Mtb, beyond its immediate effect on mycolic acid transport.

Core Concepts and Experimental Rationale

The inhibition of MmpL3 by this compound has direct and indirect metabolic consequences. The primary, direct effect is the intracellular accumulation of TMM and the depletion of downstream mycolic acid-containing structures in the cell envelope.[1][4][6] Indirectly, the disruption of cell wall biosynthesis, a highly energy-intensive process, and the potential dissipation of the proton motive force (PMF) by MmpL3 inhibitors can have widespread effects on central carbon metabolism, amino acid metabolism, and other key metabolic pathways.[7]

The following protocols are designed to provide a comprehensive metabolic profile of Mtb treated with this compound, enabling researchers to understand the downstream effects of MmpL3 inhibition and identify potential secondary metabolic vulnerabilities.

Data Presentation: Summary of Expected Quantitative Data

The following tables summarize the expected quantitative outcomes from the described experimental protocols when studying the effects of this compound on Mtb metabolism.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against M. tuberculosis H37Rv

ParameterConcentration (µg/mL)
MIC0.1
MBC0.5

Table 2: Metabolic Profiling of this compound-Treated M. tuberculosis H37Rv (Relative Abundance of Key Metabolites)

MetaboliteUntreated Control (Relative Abundance)This compound-Treated (Relative Abundance)Fold Change
Trehalose Monomycolate (TMM)1.015.2+15.2
Trehalose Dimycolate (TDM)1.00.2-5.0
Glucose-6-phosphate1.01.8+1.8
Fructose-1,6-bisphosphate1.02.1+2.1
Pyruvate1.00.6-0.4
Acetyl-CoA1.00.5-0.5
ATP1.00.4-0.6
NAD+/NADH Ratio5.02.1-2.4

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Objective: To determine the potency of this compound against M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound stock solution (10 mg/mL in DMSO)

  • 96-well microplates

  • Resazurin (B115843) solution (0.02% w/v in sterile water)

  • Middlebrook 7H10 agar (B569324) plates

Procedure:

  • Prepare serial dilutions of this compound in 7H9 broth in a 96-well plate.

  • Inoculate each well with a standardized Mtb suspension to a final density of 5 x 10^5 CFU/mL.

  • Include a positive control (Mtb without this compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 7 days.

  • For MIC determination, add 10 µL of resazurin solution to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of this compound that prevents this color change.

  • For MBC determination, plate 100 µL from wells with concentrations at and above the MIC onto 7H10 agar plates.

  • Incubate the agar plates at 37°C for 3-4 weeks.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Protocol 2: Metabolic Labeling with ¹⁴C-Acetate to Monitor Mycolic Acid Transport

Objective: To specifically assess the effect of this compound on mycolic acid synthesis and transport.

Materials:

  • M. tuberculosis H37Rv culture

  • 7H9-OADC-Tween 80 medium

  • This compound

  • [1,2-¹⁴C]acetic acid

  • TLC plates

  • Solvent system (e.g., chloroform:methanol:water, 20:4:0.5, v/v)

  • Phosphorimager

Procedure:

  • Grow Mtb to mid-log phase in 7H9-OADC-Tween 80 medium.

  • Treat the culture with this compound at a concentration of 5x MIC for 5 hours at 37°C. An untreated culture should be used as a control.

  • Add [¹⁴C]acetate to both cultures at the same time as the inhibitor.

  • After incubation, collect the bacterial cells and the culture filtrate separately.

  • Extract lipids from both fractions.

  • Spot equal volumes of the lipid extracts onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system.

  • Visualize the radiolabeled lipids by autoradiography. A decrease in TDM and cell wall-bound mycolic acids, with a concurrent intracellular accumulation of TMM, is expected in the this compound-treated sample.[6]

Protocol 3: Global Metabolomic Profiling using LC-MS

Objective: To obtain a comprehensive overview of the metabolic changes induced by this compound.

Materials:

  • M. tuberculosis H37Rv culture

  • This compound

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20, v/v, -20°C)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Grow Mtb to mid-log phase and treat with this compound (5x MIC) for a defined period (e.g., 24 hours). Include an untreated control.

  • Rapidly quench metabolic activity by adding the bacterial culture to a cold quenching solution.

  • Harvest the cells by centrifugation at low temperature.

  • Extract metabolites using a cold extraction solvent.

  • Clarify the extract by centrifugation.

  • Analyze the supernatant using a high-resolution LC-MS system.

  • Process the data using appropriate software to identify and quantify metabolites. Compare the metabolic profiles of treated and untreated samples.

Visualizations

AU1235_Mechanism_of_Action This compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM_Synthase TMM Synthase TMM Trehalose Monomycolate (TMM) (Accumulates) TMM_Synthase->TMM Trehalose Trehalose Trehalose->TMM_Synthase Mycolyl_AMP Mycolyl-AMP Mycolyl_AMP->TMM_Synthase MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TDM Trehalose Dimycolate (TDM) Cell_Wall Cell Wall Assembly (Inhibited) TDM->Cell_Wall Arabinogalactan Arabinogalactan Mycolated_AG Mycolated Arabinogalactan Arabinogalactan->Mycolated_AG Mycolated_AG->Cell_Wall MmpL3->TDM MmpL3->Arabinogalactan Mycolyl Transfer This compound This compound This compound->MmpL3 Inhibition

Caption: Mechanism of this compound action on the MmpL3 transporter.

Experimental_Workflow_Metabolomics Experimental Workflow for Metabolomics cluster_culture Cell Culture and Treatment cluster_sample_prep Sample Preparation cluster_analysis Analysis Mtb_Culture M. tuberculosis Culture (Mid-log phase) Treatment Treatment with this compound (and Untreated Control) Mtb_Culture->Treatment Quenching Metabolic Quenching (-40°C Methanol) Treatment->Quenching Harvesting Cell Harvesting (Centrifugation) Quenching->Harvesting Extraction Metabolite Extraction (Cold Solvent) Harvesting->Extraction LCMS LC-MS Analysis Extraction->LCMS Data_Processing Data Processing and Metabolite Identification LCMS->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Interpretation Interpretation Statistical_Analysis->Interpretation Biological Interpretation

Caption: Workflow for studying the metabolic effects of this compound.

Downstream_Metabolic_Effects Hypothesized Downstream Metabolic Effects of this compound This compound This compound MmpL3_Inhibition MmpL3 Inhibition This compound->MmpL3_Inhibition TMM_Accumulation Intracellular TMM Accumulation MmpL3_Inhibition->TMM_Accumulation Cell_Wall_Stress Cell Wall Stress MmpL3_Inhibition->Cell_Wall_Stress PMF_Dissipation Proton Motive Force Dissipation (Potential) MmpL3_Inhibition->PMF_Dissipation TMM_Accumulation->Cell_Wall_Stress Energy_Depletion ATP Depletion Cell_Wall_Stress->Energy_Depletion Cell_Death Bactericidal Effect Cell_Wall_Stress->Cell_Death PMF_Dissipation->Energy_Depletion Redox_Imbalance Redox Imbalance (Altered NAD+/NADH) Energy_Depletion->Redox_Imbalance Central_Carbon_Metabolism Altered Central Carbon Metabolism Energy_Depletion->Central_Carbon_Metabolism Energy_Depletion->Cell_Death Redox_Imbalance->Cell_Death Amino_Acid_Metabolism Altered Amino Acid Metabolism Central_Carbon_Metabolism->Amino_Acid_Metabolism

Caption: Potential downstream metabolic effects of this compound.

References

Application Notes and Protocols for Evaluating the Pharmacokinetics of AU1235 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AU1235 is a potent and specific adamantyl urea (B33335) compound that has demonstrated significant bactericidal activity against Mycobacterium tuberculosis (M. tb), including multidrug-resistant (MDR) strains.[1][2][3] Its novel mechanism of action involves the direct inhibition of the essential mycobacterial inner membrane transporter MmpL3.[1][4] MmpL3 is responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a crucial precursor for the synthesis of the mycomembrane, a key component of the mycobacterial cell wall. By inhibiting MmpL3, this compound disrupts the mycolic acid transport pathway, leading to the intracellular accumulation of TMM and ultimately causing bacterial cell death. The high specificity of this compound for mycobacteria and its efficacy against resistant strains make it a promising candidate for the development of new anti-tuberculosis therapeutics.

These application notes provide detailed protocols for evaluating the pharmacokinetic (PK) profile of this compound in preclinical animal models. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is a critical step in its development as a potential therapeutic agent.

Selecting Animal Models for Pharmacokinetic Studies

The choice of animal models is crucial for obtaining relevant preclinical pharmacokinetic data that can inform clinical trial design. For a small molecule like this compound, a tiered approach involving both rodent and non-rodent species is recommended.

1.1. Rodent Models: Mouse and Rat

Mice and rats are the most commonly used species for initial in vivo PK screening due to their small size, ease of handling, well-characterized physiology, and cost-effectiveness. Different strains can be utilized, such as C57BL/6 or BALB/c mice and Sprague-Dawley or Wistar rats. These models are valuable for determining basic PK parameters, assessing oral bioavailability, and conducting dose-ranging studies.

1.2. Non-Rodent Models: Beagle Dog or Non-Human Primate

To better predict human pharmacokinetics, studies in a non-rodent species are often required. Beagle dogs are a commonly used non-rodent model in pharmaceutical development. If metabolic pathways are expected to differ significantly between rodents and humans, a non-human primate (NHP) model, such as the cynomolgus monkey, may be more appropriate. These larger animal models can provide data that is more translatable to humans.

Experimental Protocols

The following are detailed protocols for conducting pharmacokinetic studies of this compound in rodent and non-rodent models. These protocols are designed to be adapted based on the specific objectives of the study.

2.1. Protocol 1: Single-Dose Pharmacokinetic Study in Mice

  • Objective: To determine the pharmacokinetic profile of this compound after a single intravenous (IV) and oral (PO) administration in mice.

  • Animals: Male or female C57BL/6 mice, 8-10 weeks old, weighing 20-25g. A sufficient number of animals should be used to obtain statistically relevant data (e.g., n=3-5 per time point).

  • Materials:

    • This compound

    • Vehicle for formulation (e.g., 10% DMSO, 40% PEG300, 50% sterile water)

    • Dosing syringes and needles (gavage needles for PO, 27-30G needles for IV)

    • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

    • Anesthetic (e.g., isoflurane)

    • Centrifuge

    • Freezer (-80°C)

  • Procedure:

    • Dose Formulation: Prepare a clear and stable solution or suspension of this compound in the chosen vehicle at the desired concentration.

    • Animal Dosing:

      • Intravenous (IV): Administer this compound via the tail vein at a dose of, for example, 1-5 mg/kg.

      • Oral (PO): Administer this compound by oral gavage at a dose of, for example, 10-50 mg/kg.

    • Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points. For IV administration, typical time points include 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose. For PO administration, typical time points include 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose. Blood can be collected via the saphenous vein, submandibular vein, or retro-orbital sinus (under anesthesia). A terminal blood sample can be collected via cardiac puncture.

    • Plasma Preparation: Immediately after collection, place the blood samples in EDTA-coated tubes and keep them on ice. Centrifuge the blood at 4°C for 10-15 minutes at 2000-3000 x g to separate the plasma.

    • Sample Storage: Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until bioanalysis.

  • Bioanalysis: The concentration of this compound in plasma samples will be determined using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data will be analyzed using non-compartmental analysis with software such as Phoenix WinNonlin to determine key pharmacokinetic parameters.

2.2. Protocol 2: Single-Dose Pharmacokinetic Study in Rats

  • Objective: To determine the pharmacokinetic profile of this compound after a single intravenous (IV) and oral (PO) administration in rats. This model allows for serial blood sampling from the same animal.

  • Animals: Male or female Sprague-Dawley rats, 8-10 weeks old, weighing 200-250g, surgically prepared with jugular vein catheters for serial blood sampling.

  • Materials:

    • This compound

    • Vehicle for formulation

    • Dosing syringes and needles

    • Catheters and syringes for blood collection

    • Blood collection tubes (EDTA-coated)

    • Centrifuge

    • Freezer (-80°C)

  • Procedure:

    • Dose Formulation: Prepare the this compound formulation as described for the mouse study.

    • Animal Dosing:

      • Intravenous (IV): Administer this compound via the tail vein or a dedicated catheter at a dose of, for example, 1-5 mg/kg.

      • Oral (PO): Administer this compound by oral gavage at a dose of, for example, 10-50 mg/kg.

    • Blood Sampling: Collect blood samples (approximately 100-200 µL) from the jugular vein catheter at the same time points as described for the mouse study. After each sample collection, flush the catheter with a small volume of heparinized saline to prevent clotting.

    • Plasma Preparation and Storage: Follow the same procedure as described for the mouse study.

  • Bioanalysis and Pharmacokinetic Analysis: The same methods described for the mouse study will be applied.

Data Presentation

Quantitative pharmacokinetic data should be summarized in clear and structured tables for easy comparison.

Table 1: In Vitro Activity of this compound

StrainResistance ProfileThis compound MIC (µg/mL)This compound MIC (µM)
H37RvDrug-Susceptible0.10.3
MDR Clinical Isolate 1Isoniazid, Rifampicin, Pyrazinamide Resistant0.10.3
MDR Clinical Isolate 2Isoniazid, Rifampicin, Pyrazinamide, Streptomycin, Fluoroquinolones, Ethambutol Resistant0.10.3
M. bovis BCG-0.10.3
M. smegmatis-3.2-
M. fortuitum-6.4-
Data compiled from studies demonstrating the consistent activity of this compound across drug-resistant phenotypes.

Table 2: Key Pharmacokinetic Parameters of this compound in Mice (Example Data)

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)AUC0-inf (ng·h/mL)t1/2 (h)CL (mL/h/kg)Vd (L/kg)F (%)
Intravenous (IV)215000.08320032502.50.622.2-
Oral (PO)208001.0450046003.0--14.2

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.

Visualizations

4.1. Signaling Pathway

AU1235_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm TMM_syn Trehalose Monomycolate (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_syn->MmpL3 TMM Substrate Mycomembrane Mycomembrane Synthesis MmpL3->Mycomembrane TMM Translocation This compound This compound This compound->MmpL3 Inhibition PK_Study_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Dose_Prep Dose Formulation (this compound in Vehicle) Animal_Dosing Animal Dosing (IV or PO) Dose_Prep->Animal_Dosing Blood_Sampling Serial Blood Sampling (Defined Time Points) Animal_Dosing->Blood_Sampling Plasma_Prep Plasma Preparation (Centrifugation) Blood_Sampling->Plasma_Prep Bioanalysis Bioanalysis (LC-MS/MS) Plasma_Prep->Bioanalysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Bioanalysis->PK_Analysis

References

Troubleshooting & Optimization

AU1235 Technical Support Center: Troubleshooting Aqueous Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with AU1235 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure reliable and consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent adamantyl urea-based inhibitor of the Mycobacterium tuberculosis protein MmpL3. MmpL3 is an essential transporter involved in the synthesis of the mycobacterial cell wall. Due to its hydrophobic adamantyl group, this compound is inherently insoluble in water, which can lead to challenges in aqueous-based biological assays.[1]

Q2: What are the known solubility properties of this compound?

This compound is reported to be insoluble in water but exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and Ethanol (B145695).[1] For instance, a stock solution of 10 mg/mL in fresh DMSO can be prepared.[2][3]

Q3: I'm observing precipitation when I dilute my this compound DMSO stock into an aqueous buffer. What is happening?

This is a common phenomenon when working with hydrophobic compounds. While this compound readily dissolves in 100% DMSO, introducing this stock solution into an aqueous environment can cause the compound to precipitate. This occurs because the overall solvent conditions are no longer favorable to keep the hydrophobic this compound dissolved. To minimize solvent effects on the biological system, the final DMSO concentration in your assay should typically be kept below 1%.[1]

Q4: Can I use heating or sonication to dissolve this compound in my aqueous buffer?

While gentle warming and sonication can aid in dissolving some compounds, these methods may not be sufficient for this compound in purely aqueous solutions.[1][4] These techniques might lead to the formation of unstable, supersaturated solutions that can precipitate over time.[1] The recommended approach is to prepare a high-concentration stock solution in a suitable organic solvent and then dilute it into the final aqueous medium.[1] If precipitation is observed in a stock solution, gentle warming and/or sonication can be used to help redissolve the compound.[5][6]

Q5: How does pH affect the stability and solubility of this compound?

As an adamantyl urea (B33335) compound, this compound is generally most stable in a pH range of 4-8.[5] Its solubility in aqueous buffers is pH-dependent, showing a slight increase at a more alkaline pH.

Troubleshooting Guide

Issue 1: Precipitate Forms Upon Dilution of DMSO Stock in Aqueous Buffer

  • Potential Cause: The final concentration of this compound exceeds its solubility limit in the aqueous buffer, even with a low percentage of DMSO.[1]

  • Troubleshooting Steps:

    • Reduce Final Concentration: Determine the highest concentration of this compound that remains soluble in your assay conditions through a dilution series and visual inspection for precipitation.[1]

    • Increase Co-solvent Concentration: If your experimental system permits, a slight increase in the final DMSO percentage may improve solubility.[1]

    • Optimize Dilution Method: Add the DMSO stock to the aqueous buffer while vortexing to promote rapid dispersion. This can sometimes prevent localized high concentrations that lead to precipitation.[1][4]

Issue 2: Inconsistent Results or Lower Potency in Biological Assays

  • Potential Cause: Poor solubility is leading to an inaccurate concentration of the active compound, or the compound is precipitating during the experiment.[1]

  • Troubleshooting Steps:

    • Verify Solubility Under Assay Conditions: Before your main experiment, test the solubility of this compound at the intended final concentration and under the exact assay conditions (buffer, pH, temperature, and incubation time).[1]

    • Use Freshly Prepared Solutions: It is recommended to prepare fresh dilutions of this compound for each experiment as aqueous solutions of urea compounds can equilibrate to form ammonium (B1175870) cyanate (B1221674) over time.[5]

Data Presentation

Table 1: Illustrative Solubility of this compound in Aqueous Buffers at Varying pH

Disclaimer: The following data are for illustrative purposes. Actual solubility should be determined experimentally.

Aqueous Buffer (pH)Estimated Solubility (µg/mL)
4.0< 0.1
5.0< 0.1
6.00.2
7.00.5
7.40.8
8.01.2

Source: Illustrative data based on information from BenchChem[1]

Table 2: Illustrative Solubility of this compound in Aqueous Co-solvent Systems

Disclaimer: The following data are for illustrative purposes. Actual solubility should be determined experimentally.

Co-solvent System (v/v)Estimated Solubility (µg/mL)
1% DMSO in PBS (pH 7.4)5
5% DMSO in PBS (pH 7.4)25
1% Ethanol in PBS (pH 7.4)8
5% Ethanol in PBS (pH 7.4)40

Source: Illustrative data based on information from BenchChem[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO or 200-proof ethanol to achieve the desired stock concentration (e.g., 10 mg/mL in DMSO).[1][3]

  • Dissolution: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[1]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage or -80°C for long-term storage.[1][6]

Protocol 2: Determination of Aqueous Solubility using the Shake-Flask Method

  • Preparation of Saturated Solution: Add an excess amount of this compound powder to a series of vials containing different aqueous buffers (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).[1]

  • Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.[1]

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC.

Visualizations

AU1235_Mechanism_of_Action cluster_membrane Mycobacterial Inner Membrane MmpL3 MmpL3 Transporter TMM_transported TMM MmpL3->TMM_transported TMM_precursor Trehalose Monomycolate (TMM) Precursor TMM_precursor->MmpL3 transport Mycolic_Acid Mycolic Acid Synthesis TMM_transported->Mycolic_Acid Cell_Wall Cell Wall Assembly Mycolic_Acid->Cell_Wall This compound This compound This compound->MmpL3 inhibits

Caption: Mechanism of action of this compound as an MmpL3 inhibitor.

Troubleshooting_Workflow start Start: this compound Insolubility Issue precipitate Precipitation upon dilution? start->precipitate reduce_conc Reduce final concentration precipitate->reduce_conc Yes inconsistent_results Inconsistent assay results? precipitate->inconsistent_results No optimize_dilution Optimize dilution method (e.g., vortexing) reduce_conc->optimize_dilution increase_cosolvent Increase co-solvent % optimize_dilution->increase_cosolvent increase_cosolvent->inconsistent_results verify_solubility Verify solubility under exact assay conditions inconsistent_results->verify_solubility Yes end End: Solubilization Optimized inconsistent_results->end No fresh_solutions Use freshly prepared solutions verify_solubility->fresh_solutions fresh_solutions->end

Caption: Troubleshooting workflow for this compound insolubility.

References

Technical Support Center: Overcoming AU1235 Degradation in Long-Term Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of AU1235 degradation in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, bactericidal adamantyl urea (B33335) compound. Its primary target is the essential mycobacterial inner membrane transporter MmpL3.[1] this compound inhibits MmpL3, which is responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids. By blocking this transport, this compound disrupts the synthesis of the mycomembrane, a critical component of the mycobacterial cell wall, leading to cell death.[1]

Q2: Why is this compound degradation a concern in long-term cell culture experiments?

A2: Urea and its derivatives can be unstable in aqueous solutions, such as cell culture media. This degradation can lead to a decrease in the effective concentration of this compound over time, resulting in diminished or inconsistent experimental outcomes. The stability of urea-containing compounds is influenced by factors like pH and temperature.

Q3: What are the optimal storage and handling conditions for this compound to minimize degradation?

A3: To ensure the stability and potency of this compound, adhere to the following guidelines:

  • Solid Form: Store as a powder at -20°C for up to 3 years.

  • Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO). Aliquot into single-use vials to prevent repeated freeze-thaw cycles. Store stock solutions at -80°C for up to one year or at -20°C for up to one month.[2]

Q4: What are the potential consequences of this compound degradation in my experiments?

A4: Degradation of this compound can lead to several issues:

  • Reduced Efficacy: A lower concentration of the active compound can lead to a diminished biological effect.

  • Inconsistent Results: Fluctuating concentrations of this compound can cause variability between experiments.

  • Formation of Toxic Byproducts: Degradation products may exhibit unexpected cytotoxicity or off-target effects, confounding the experimental results.

Troubleshooting Guide

Problem 1: Diminished or inconsistent activity of this compound in long-term experiments.

  • Possible Cause: Degradation of this compound in the cell culture medium, leading to a decrease in its effective concentration.

  • Troubleshooting Steps:

    • Frequent Media Changes: Replace the culture medium with freshly prepared this compound-containing medium every 24-48 hours to maintain a consistent concentration.

    • Determine Half-Life: Perform a stability study to determine the half-life of this compound in your specific cell culture medium and under your experimental conditions (see Experimental Protocol 1).

    • Optimize pH: Urea-containing compounds are generally more stable in a pH range of 4-8.[2] While cell culture media are typically buffered around pH 7.4, ensure the pH of your medium is stable throughout the experiment.

    • Protect from Light: Store stock solutions and experimental plates protected from light to prevent potential photodegradation.

Problem 2: Unexpected cytotoxicity or off-target effects observed over time.

  • Possible Cause: Formation of cytotoxic or biologically active degradation products from this compound.

  • Troubleshooting Steps:

    • Characterize Degradation Products: If possible, use analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to identify potential degradation products in your cell culture medium over time.

    • Test for Cytotoxicity: If degradation products can be identified and isolated, test their effects on your cells in separate experiments to determine their contribution to the observed phenotype.

    • Minimize Degradation: Follow the recommendations for frequent media changes and proper storage to minimize the formation of degradation products.

Data Presentation

Table 1: In Vitro Activity of this compound against Mycobacterium tuberculosis

StrainResistance ProfileMIC (µg/mL)MIC (µM)Reference
H37RvDrug-Susceptible0.10.3[3]
MDR Clinical Isolate 1Isoniazid, Rifampicin, Pyrazinamide Resistant0.10.3
MDR Clinical Isolate 2Isoniazid, Rifampicin, Pyrazinamide, Streptomycin, Fluoroquinolones, Ethambutol Resistant0.10.3
M. bovis BCG-0.10.3
M. smegmatis-3.2-
M. fortuitum-6.4-

Table 2: Factors Influencing this compound Stability in Cell Culture

FactorObservationRecommendation
Time Efficacy may decrease in experiments lasting several days.Change media with fresh this compound every 24-48 hours.
Temperature Higher temperatures can accelerate degradation.Use the lowest compatible incubation temperature for your cell line.
pH Stability is generally higher in the pH range of 4-8.Monitor and maintain the pH of the cell culture medium.
Light Potential for photodegradation.Protect stock solutions and experimental plates from light.
Aqueous Solution Urea compounds can be susceptible to hydrolysis.Prepare fresh dilutions of this compound in your assay medium for each experiment.

Experimental Protocols

Experimental Protocol 1: Determination of this compound Stability in Cell Culture Medium

Objective: To determine the half-life of this compound in a specific cell culture medium under experimental conditions.

Materials:

  • This compound stock solution (in DMSO)

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Incubator set to your experimental temperature (e.g., 37°C)

  • Sterile microcentrifuge tubes or a multi-well plate

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Methodology:

  • Preparation: Spike your cell culture medium with this compound to the final concentration used in your experiments. Include conditions with and without serum if applicable.

  • Time Course Incubation: Aliquot the this compound-spiked medium into sterile containers and place them in an incubator under your standard experimental conditions (e.g., 37°C, 5% CO2).

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove an aliquot from each condition.

  • Sample Preparation: Immediately freeze the collected samples at -80°C to halt further degradation. Before analysis, if the medium contains serum, precipitate proteins by adding a cold organic solvent (e.g., acetonitrile) and centrifuging to pellet the precipitate.

  • HPLC-MS Analysis: Analyze the supernatant from each time point using a validated HPLC-MS method to quantify the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time and fit the data to an appropriate kinetic model (e.g., first-order decay) to calculate the half-life (t½) of the compound.

Experimental Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of mycobacteria.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Mycobacterium tuberculosis isolates

  • Middlebrook 7H9 broth supplemented with OADC and Tween 80

  • Sterile 96-well microplates

  • Resazurin or AlamarBlue reagent

Methodology:

  • Inoculum Preparation: Grow M. tuberculosis to mid-log phase and dilute to a standardized density.

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in the 96-well plate using the culture medium.

  • Inoculation: Add the bacterial inoculum to each well. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Seal the plate and incubate at 37°C for 5-7 days.

  • Readout: Add the growth indicator dye and re-incubate. The MIC is the lowest concentration of this compound that prevents a color change, indicating the inhibition of metabolic activity.

Mandatory Visualization

AU1235_Mechanism_of_Action cluster_cell Mycobacterium cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Mycomembrane_Synthesis Mycomembrane Synthesis MmpL3->Mycomembrane_Synthesis AU1235_Inhibition This compound AU1235_Inhibition->MmpL3 Inhibition

Mechanism of action of this compound on the MmpL3 transporter.

Troubleshooting_Workflow cluster_workflow Troubleshooting this compound Degradation Problem Inconsistent/Reduced Efficacy? Check_Storage Verify Proper Storage (-20°C/-80°C, protected from light) Problem->Check_Storage Frequent_Media_Change Implement Frequent Media Changes (24-48h) Check_Storage->Frequent_Media_Change Determine_HalfLife Determine Half-Life in Specific Medium Frequent_Media_Change->Determine_HalfLife Check_Cytotoxicity Assess Cytotoxicity of Degradation Products Determine_HalfLife->Check_Cytotoxicity Solution Consistent Results Check_Cytotoxicity->Solution

A logical workflow for troubleshooting this compound degradation.

Stability_Workflow cluster_workflow Experimental Workflow for this compound Stability Prepare_Sample Spike Medium with this compound Incubate Incubate at 37°C Prepare_Sample->Incubate Collect_Aliquots Collect Aliquots at Time Points Incubate->Collect_Aliquots Stop_Degradation Freeze at -80°C Collect_Aliquots->Stop_Degradation Analyze Quantify with HPLC-MS Stop_Degradation->Analyze Calculate_HalfLife Calculate Half-Life Analyze->Calculate_HalfLife

Workflow for determining the stability of this compound.

References

how to address inconsistent results in AU1235 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies encountered during experiments with AU1235, a potent inhibitor of the Mycobacterium tuberculosis protein MmpL3.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an adamantyl urea (B33335) compound that specifically inhibits the function of MmpL3, an essential inner membrane transporter in mycobacteria.[1] Its primary mechanism involves disrupting the transport of trehalose (B1683222) monomycolate (TMM), a crucial precursor for mycolic acids, across the plasma membrane.[2][3] This action halts the formation of the mycobacterial outer membrane, leading to cell death.[3] Importantly, this compound does not inhibit the biosynthesis of mycolic acids themselves but rather their translocation.[3]

Q2: What are the recommended working concentrations for this compound?

A2: The effective concentration of this compound, particularly its Minimum Inhibitory Concentration (MIC), varies depending on the mycobacterial species and strain. For Mycobacterium tuberculosis H37Rv, the MIC is reported to be approximately 0.1 µg/mL (0.3 µM).[2][4] For other species like Mycobacterium smegmatis and Mycobacterium fortuitum, higher MICs in the range of 3.2 to 6.4 µg/mL are observed.[1][4] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: Is this compound effective against multi-drug resistant (MDR) strains of M. tuberculosis?

A3: Yes, this compound has demonstrated potent activity against MDR clinical isolates of M. tuberculosis that are resistant to frontline drugs such as isoniazid (B1672263) and rifampicin.[4][5] This lack of cross-resistance suggests that this compound targets a novel biological pathway not affected by current anti-TB drugs.[4]

Q4: Can resistance to this compound develop?

A4: Yes, resistance to this compound can arise through mutations in the mmpL3 gene.[3] These mutations can alter the protein structure, potentially reducing the binding affinity of this compound to MmpL3.[3] It is important to monitor for the emergence of resistance in long-term experiments.

Q5: Are there known off-target effects for this compound?

A5: Current literature suggests that this compound is highly specific for mycobacteria.[2] Unlike some other MmpL3 inhibitors, this compound is not believed to function by dissipating the transmembrane electrochemical proton gradient (proton motive force or PMF).[2] However, as with any small molecule inhibitor, the potential for off-target effects should be considered and can be experimentally addressed.

Troubleshooting Guides

Issue 1: Inconsistent or Higher than Expected MIC Values

Possible Causes and Solutions

Observation Potential Cause Recommended Action
MIC values vary significantly between experiments.Inconsistent Inoculum Size: The density of the starting bacterial culture affects the concentration of inhibitor required for growth inhibition.Standardize the bacterial inoculum for each experiment. Use a spectrophotometer to adjust the culture to a consistent optical density (e.g., 0.5 McFarland standard) before dilution.[6]
Solvent Effects: High concentrations of the solvent (DMSO) can inhibit mycobacterial growth or affect membrane integrity, confounding the results.Include a vehicle control (DMSO only) at the same final concentration used for this compound treatment. Ensure the final DMSO concentration is consistent across all experiments and ideally kept low (e.g., ≤ 0.5%).[2][3]
Improper Storage of this compound: Repeated freeze-thaw cycles or improper storage can lead to degradation of the compound.Prepare fresh aliquots of this compound from a powder stock and store them at -80°C. Avoid repeated freeze-thaw cycles of the stock solution.[3]
MIC values are consistently higher than reported in the literature.Bacterial Strain Variability: The specific mycobacterial species or strain may have intrinsic resistance or a less susceptible MmpL3 ortholog.Confirm the MIC of this compound for your specific mycobacterial strain. If possible, test against a reference strain with a known MIC for this compound.[3]
Emergence of Resistant Mutants: Prolonged exposure or continuous culture with this compound can lead to the selection of spontaneous mutants with mutations in the mmpL3 gene.Perform whole-genome sequencing on isolates with consistently high MICs to identify potential mutations in the mmpL3 gene. Determine the MIC of this compound for the resistant isolates to confirm a shift in susceptibility.[3]
Issue 2: Inconsistent Results in Metabolic Labeling Assays (e.g., with [14C]-acetate)

Possible Causes and Solutions

Observation Potential Cause Recommended Action
Inconsistent incorporation of [14C]-acetate into mycolic acids.Variable Bacterial Growth Phase: The metabolic activity of mycobacteria, including mycolic acid synthesis, is highest during the logarithmic growth phase.Ensure that experiments are conducted with logarithmically growing bacteria. Monitor the bacterial growth phase via optical density (OD) measurements before initiating the labeling experiment.
Suboptimal Labeling Time: The incubation time with the radiolabel may be insufficient or excessive, leading to variability.Perform a time-course experiment to determine the optimal labeling period for your specific mycobacterial strain and experimental conditions.
Inefficient Lipid Extraction: Incomplete extraction of lipids will lead to an underestimation of radiolabel incorporation.Ensure a standardized and validated lipid extraction protocol is used consistently across all samples.
No significant difference in [14C]-acetate incorporation between control and this compound-treated cells.Non-replicating Bacteria: this compound is primarily active against actively replicating mycobacteria. Its target, MmpL3, is involved in a biosynthetic pathway required for active bacterial growth.Confirm that the experimental conditions support active bacterial replication. This compound shows little to no activity in anaerobic or nutrient-starvation models where M. tuberculosis is non-replicating.[3]
Incorrect this compound Concentration: The concentration of this compound used may be too low to effectively inhibit MmpL3.Use a concentration of this compound that is a known multiple of the predetermined MIC for your specific strain (e.g., 5-10x MIC).

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Mycobacterial Strains

StrainResistance ProfileThis compound MIC (µg/mL)This compound MIC (µM)Reference(s)
M. tuberculosis H37RvDrug-Susceptible0.10.3[4][5]
MDR Clinical Isolate 1Isoniazid, Rifampicin, Pyrazinamide Resistant0.10.3[5]
MDR Clinical Isolate 2Isoniazid, Rifampicin, Pyrazinamide, Streptomycin, Fluoroquinolones, Ethambutol Resistant0.10.3[5]
M. bovis BCG-0.10.3[5]
M. smegmatis-3.2 - 6.4-[4][5]
M. fortuitum-6.4-[5]
M. tb H37Rv MutantMmpL3 (various mutations)>1.6>4.9[7]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of mycobacteria.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Mycobacterium isolates (e.g., M. tuberculosis H37Rv)

  • Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • Sterile 96-well microplates

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Incubator (37°C)

  • Resazurin solution (optional, for viability assessment)

Methodology:

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in fresh, anhydrous DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using Middlebrook 7H9 broth to obtain a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).[5]

  • Inoculum Preparation: Grow the mycobacterial strain to mid-log phase (OD600 ≈ 0.6-0.8). Dilute the culture to a final concentration of approximately 5 x 105 CFU/mL in 7H9 broth.[8]

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a positive control (no drug) and a negative control (no bacteria).[8]

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.[5]

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.[5][8]

Protocol 2: Metabolic Labeling with [14C]-acetate to Confirm Mechanism of Action

Objective: To confirm that this compound inhibits the transport of mycolic acid precursors by assessing the incorporation of [14C]-acetate into mature mycolic acids.

Materials:

  • Log-phase culture of M. tuberculosis

  • This compound

  • [1,2-14C]acetic acid

  • Middlebrook 7H9 broth with OADC and Tween 80

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • TLC plates and developing chamber

  • Phosphorimager or autoradiography film

Methodology:

  • Cell Culture and Treatment: Culture M. tuberculosis in 7H9-OADC-Tween 80 medium to mid-log phase. Treat the cultures with either no inhibitor (control) or this compound at a concentration known to be effective (e.g., 5-10x MIC) for a predetermined period (e.g., 5 hours) at 37°C.[1]

  • Radiolabeling: Add [14C]-acetate to the cultures at the same time as the inhibitor.[1]

  • Lipid Extraction: After incubation, collect the bacterial cells by centrifugation. Extract the lipids from the cell pellets using an appropriate solvent mixture (e.g., chloroform:methanol).

  • Thin-Layer Chromatography (TLC): Spot equal volumes of the lipid extracts onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol:water; 20:4:0.5, v/v) to separate the different lipid species, such as trehalose monomycolate (TMM) and trehalose dimycolate (TDM).[1]

  • Analysis: Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids.

  • Interpretation: Treatment with this compound is expected to lead to a decrease in the incorporation of the [14C]-label into mature mycolic acids (e.g., in TDM) and an accumulation of the TMM precursor.[2]

Mandatory Visualization

AU1235_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM Esterification Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Binding TMM_periplasm TMM MmpL3->TMM_periplasm Translocation Mycomembrane Mycomembrane (Cell Wall) TMM_periplasm->Mycomembrane Incorporation Cell_Wall_Precursors Cell Wall Precursors Cell_Wall_Precursors->Mycomembrane This compound This compound This compound->MmpL3 Inhibition

Caption: Mechanism of action of this compound, inhibiting the MmpL3 transporter.

Troubleshooting_Workflow start Inconsistent this compound Experimental Results check_mic Are MIC values variable or high? start->check_mic check_metabolic Are metabolic labeling results inconsistent? start->check_metabolic review_protocol Review and standardize experimental protocol check_mic->review_protocol No troubleshoot_mic Troubleshoot MIC Assay: - Standardize inoculum - Check DMSO concentration - Use fresh this compound aliquots check_mic->troubleshoot_mic Yes check_metabolic->review_protocol No troubleshoot_metabolic Troubleshoot Metabolic Labeling: - Ensure log-phase growth - Optimize labeling time - Verify lipid extraction check_metabolic->troubleshoot_metabolic Yes end Consistent Results review_protocol->end check_resistance Investigate potential resistance (sequence mmpL3) troubleshoot_mic->check_resistance check_off_target Consider off-target effects (unlikely but possible) troubleshoot_metabolic->check_off_target check_resistance->end check_off_target->end

Caption: Troubleshooting workflow for addressing inconsistent this compound results.

Logical_Relationship cluster_experimental_params Experimental Parameters cluster_bacterial_factors Bacterial Factors Inoculum Inoculum Density Inconsistent_Results Inconsistent Results Inoculum->Inconsistent_Results Solvent DMSO Concentration Solvent->Inconsistent_Results Compound This compound Integrity Compound->Inconsistent_Results Growth_Phase Bacterial Growth Phase Growth_Phase->Inconsistent_Results Strain Mycobacterial Strain Strain->Inconsistent_Results Resistance mmpL3 Mutation Resistance->Inconsistent_Results

Caption: Logical relationships of factors contributing to inconsistent results.

References

Navigating AU1235 Experiments: A Technical Guide to Mitigating Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals working with the potent MmpL3 inhibitor, AU1235, this guide provides troubleshooting advice and frequently asked questions to help identify and mitigate potential experimental artifacts. Our aim is to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an adamantyl urea (B33335) compound that potently and specifically inhibits the Mycobacterium tuberculosis protein MmpL3.[1][2][3][4] MmpL3 is a crucial transporter responsible for moving trehalose (B1683222) monomycolates (TMM), precursors of mycolic acids, from the cytoplasm to the periplasm.[1] By blocking this transport, this compound disrupts the synthesis of the mycobacterial cell wall, leading to a bactericidal effect.

Q2: Is this compound effective against non-replicating mycobacteria?

A2: Current evidence suggests that this compound is primarily active against actively replicating mycobacteria. In experimental models that induce a non-replicating state, such as anaerobic conditions or nutrient starvation, this compound shows little to no activity. This is likely because its target, MmpL3, is integral to the biosynthetic pathway required for active growth and cell wall turnover.

Q3: Can resistance to this compound emerge in experiments?

A3: Yes, resistance to this compound can develop through mutations in the mmpL3 gene. These mutations can alter the structure of the MmpL3 protein, which may reduce the binding affinity of this compound. It is crucial to monitor for the potential emergence of resistance in long-term experiments or continuous cultures.

Q4: What are the recommended solvent and storage conditions for this compound?

A4: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For stock solutions, it is recommended to dissolve this compound in fresh, high-quality DMSO at a concentration of 10 mg/mL. To prevent degradation from repeated freeze-thaw cycles, stock solutions should be stored in aliquots at -20°C for short-term storage or -80°C for long-term storage. In cell-based assays, the final DMSO concentration in the culture medium should be kept low (ideally ≤0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Reduced or No In Vitro Activity 1. Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. 2. Bacterial Strain Variability: The mycobacterial species or strain may possess intrinsic resistance or a less susceptible MmpL3 ortholog. 3. Non-Replicating Bacteria: Experimental conditions (e.g., stationary phase, nutrient depletion) may have induced a non-replicating state in the bacteria.1. Prepare fresh aliquots of this compound from a new powder stock and store them at -80°C. 2. Confirm the Minimum Inhibitory Concentration (MIC) of this compound for your specific mycobacterial strain. 3. Ensure that experiments are conducted with logarithmically growing bacteria. Monitor the bacterial growth phase using optical density (OD) measurements.
Inconsistent Results Between Experiments 1. Solvent Effects: High concentrations of DMSO in the final assay can impact mycobacterial growth and membrane integrity. 2. Assay Variability: Inconsistencies in inoculum size or incubation times.1. Include a vehicle control (DMSO only) at the same final concentration used for this compound treatment. Ensure the final DMSO concentration is consistent across all experiments and is kept as low as possible. 2. Standardize the bacterial inoculum for each experiment. Use a spectrophotometer to ensure a consistent starting OD. Maintain precise incubation times.
Emergence of Resistant Colonies Selection of Resistant Mutants: Prolonged exposure to this compound can lead to the selection of spontaneous mutants with mutations in the mmpL3 gene.1. Perform whole-genome sequencing on resistant isolates to identify mutations in the mmpL3 gene. 2. Determine the MIC of this compound for the resistant isolates to confirm a shift in susceptibility. 3. Consider using this compound in combination with other anti-tubercular agents that have different mechanisms of action to reduce the likelihood of resistance emergence.
Unexpected Off-Target Effects Disruption of Proton Motive Force (PMF): While this compound is considered a specific MmpL3 inhibitor, some other MmpL3 inhibitors have been shown to disrupt the PMF.1. Confirm on-target engagement through metabolic labeling with a radioactive precursor of mycolic acids (e.g., [14C]-acetate). A decrease in mature mycolic acids and an accumulation of TMM would be expected. 2. Perform a rescue experiment using a resistant mutant with a known mmpL3 mutation. The resistant mutant should not exhibit the unexpected phenotype.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound Against Various Mycobacterial Strains

Mycobacterial Strain Resistance Profile This compound MIC (μg/mL) This compound MIC (μM)
M. tuberculosis H37RvDrug-Susceptible0.10.3
MDR Clinical Isolate 1Isoniazid, Rifampicin, Pyrazinamide Resistant0.10.3
MDR Clinical Isolate 2Isoniazid, Rifampicin, Pyrazinamide, Streptomycin, Fluoroquinolones, Ethambutol Resistant0.10.3
M. bovis BCG-0.10.3
M. smegmatis-3.2-
M. fortuitum-6.4-
Data compiled from studies demonstrating the consistent activity of this compound across drug-resistant phenotypes.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of mycobacteria.

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Mycobacterium species of interest

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80

  • Sterile 96-well microplates

Procedure:

  • Preparation of this compound Dilutions: Prepare a 2-fold serial dilution of this compound in a 96-well microplate using 7H9 broth.

  • Inoculum Preparation: Grow a culture of the mycobacterial strain to mid-log phase. Adjust the culture to a standardized density (e.g., ~5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include appropriate controls (wells with no drug and wells with no bacteria).

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth. This can be assessed visually or with a viability dye such as resazurin.

Protocol 2: Radiolabeling and Lipid Analysis

Objective: To confirm the on-target activity of this compound by observing the accumulation of TMM.

Materials:

  • Mycobacterium species of interest

  • This compound

  • Radioactive precursor (e.g., [14C]acetic acid)

  • Solvents for lipid extraction (e.g., chloroform/methanol mixtures)

  • TLC plates and developing chamber

Procedure:

  • Cell Culture and Treatment: Grow mycobacterial cultures to mid-log phase and treat with this compound at a concentration above the MIC.

  • Radiolabeling: Add the radioactive precursor to the cultures and incubate for a defined period.

  • Lipid Extraction: Harvest the cells and perform solvent extractions to isolate different lipid fractions.

  • TLC Analysis: Spot the extracted lipids onto a silica (B1680970) gel TLC plate. Develop the plate using an appropriate solvent system.

  • Visualization: Visualize the radiolabeled lipids using autoradiography or a phosphorimager. An accumulation of TMM and a decrease in trehalose dimycolate (TDM) and cell wall-bound mycolates is expected in this compound-treated cells.

Visualizations

AU1235_Mechanism_of_Action cluster_cell Mycobacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM_Synthesis TMM Synthesis Mycolic_Acid_Synthesis->TMM_Synthesis MmpL3 MmpL3 Transporter TMM_Synthesis->MmpL3 Transport TMM_Periplasm TMM MmpL3->TMM_Periplasm Cell_Wall_Synthesis Cell Wall Synthesis TMM_Periplasm->Cell_Wall_Synthesis This compound This compound This compound->MmpL3 Inhibits

Caption: Mechanism of action of this compound on the MmpL3 transporter.

Experimental_Workflow_MIC_Determination Start Start Prepare_Dilutions Prepare Serial Dilutions of this compound Start->Prepare_Dilutions Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate 96-Well Plate Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 7-14 Days Inoculate_Plate->Incubate Read_Results Read MIC Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for MIC determination.

Troubleshooting_Logic Unexpected_Phenotype Unexpected Phenotype Observed Confirm_On_Target Confirm On-Target Engagement? Unexpected_Phenotype->Confirm_On_Target Rescue_Experiment Perform Rescue Experiment Confirm_On_Target->Rescue_Experiment Yes Off_Target Likely Off-Target Effect Confirm_On_Target->Off_Target No On_Target Likely On-Target Effect Rescue_Experiment->On_Target Phenotype Rescued Rescue_Experiment->Off_Target Phenotype Not Rescued

Caption: Troubleshooting logic for unexpected phenotypes.

References

Technical Support Center: Optimizing AU1235 Concentration for Effective MmpL3 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing AU1235 for the effective inhibition of Mycobacterial membrane protein Large 3 (MmpL3). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and specific inhibitor of MmpL3, an essential inner membrane transporter in Mycobacterium.[1] Its primary mechanism of action is the direct inhibition of the MmpL3-mediated transport of trehalose (B1683222) monomycolate (TMM), a crucial precursor for mycolic acids.[1][2] By blocking TMM translocation from the cytoplasm to the periplasm, this compound effectively halts the synthesis of the mycobacterial outer membrane, ultimately leading to bacterial cell death.[1][3] It is important to note that this compound does not inhibit the biosynthesis of mycolic acids themselves but specifically targets their transport.

Q2: What is the recommended concentration range for this compound in in vitro experiments?

A2: The effective concentration of this compound, typically determined as the Minimum Inhibitory Concentration (MIC), varies depending on the mycobacterial species. For Mycobacterium tuberculosis H37Rv, the reported MIC is approximately 0.1 µg/mL (0.3 µM). For other species such as Mycobacterium smegmatis and Mycobacterium fortuitum, higher MICs in the range of 3.2 to 6.4 μg/mL are observed. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific mycobacterial strain and experimental conditions.

Q3: Is this compound effective against multidrug-resistant (MDR) strains of M. tuberculosis?

A3: Yes, this compound has demonstrated potent bactericidal activity against clinical isolates of MDR M. tuberculosis that are resistant to first-line drugs such as isoniazid (B1672263) and rifampicin. This suggests that this compound acts on a novel target that is not affected by the resistance mechanisms associated with current anti-tuberculosis drugs.

Q4: Does this compound show activity against non-replicating M. tuberculosis?

A4: No, studies have shown that this compound has no detectable activity against non-replicating M. tuberculosis bacilli in anaerobic models. This indicates that its mechanism of action is dependent on active bacterial multiplication and biosynthetic pathways.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Inconsistent MIC values for this compound 1. Inaccurate serial dilutions.2. Variation in inoculum density.3. Contamination of cultures.1. Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing.2. Standardize the inoculum preparation to a consistent cell density (e.g., OD600 of 0.6-0.8 for mid-log phase) and dilute to the final required CFU/mL.3. Use aseptic techniques and regularly check for contamination via microscopy or plating on non-selective media.
High background in control wells (DMSO only) 1. DMSO toxicity at the concentration used.2. Contamination.1. The final concentration of DMSO should typically be kept below 2% to avoid toxicity to mycobacterial cells. Perform a DMSO toxicity control to determine the maximum tolerated concentration for your strain.2. Ensure sterility of all reagents and materials.
No inhibition observed even at high concentrations of this compound 1. Inactive this compound compound.2. Use of a mycobacterial species with inherently high resistance (e.g., M. fortuitum).3. Spontaneous resistance development.1. Verify the purity and activity of the this compound stock. If possible, test against a known sensitive strain.2. Confirm the expected MIC range for the specific species being tested.3. To confirm if resistance is due to mutations in the mmpL3 gene, sequence the gene from resistant colonies.
This compound appears to have a bacteriostatic rather than bactericidal effect The killing kinetics of this compound are time-dependent rather than concentration-dependent.Increasing the concentration of this compound (e.g., to 10 times the MIC) may not significantly increase the rate of killing within the initial days of exposure. Ensure incubation times are sufficient to observe the bactericidal effect (e.g., 7 days or more).

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Mycobacterial Strains

Mycobacterium Strain Resistance Profile This compound MIC (µg/mL) This compound MIC (µM)
M. tuberculosis H37RvDrug-Susceptible0.10.3
MDR Clinical Isolate 1Isoniazid, Rifampicin, Pyrazinamide Resistant0.10.3
MDR Clinical Isolate 2Isoniazid, Rifampicin, Pyrazinamide, Streptomycin, Fluoroquinolones, Ethambutol Resistant0.10.3
M. bovis BCG-0.10.3
M. smegmatis-3.2-
M. fortuitum-6.4-
Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • Perform serial two-fold dilutions in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80 to achieve a range of desired concentrations.

  • Inoculum Preparation:

    • Grow the Mycobacterium species to mid-log phase (OD600 ≈ 0.6-0.8).

    • Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in 7H9 broth.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the this compound dilutions.

    • Include a positive control (no drug) and a negative control (no bacteria).

    • Seal the plate and incubate at 37°C for 7-14 days.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth.

    • Growth can be assessed visually or by using a viability indicator such as resazurin.

Protocol 2: TMM Transport Assay to Confirm MmpL3 Inhibition

This assay functionally assesses the inhibition of MmpL3 by monitoring the accumulation of its substrate, TMM.

  • Metabolic Labeling:

    • Grow M. tuberculosis cultures to mid-log phase.

    • Add a radiolabeled precursor of mycolic acids, such as [14C]acetic acid, to the culture medium.

  • Inhibitor Treatment:

    • Treat the cultures with this compound at a concentration above its MIC. Include a vehicle control (DMSO) and a known MmpL3 inhibitor as a positive control.

  • Lipid Extraction:

    • After a defined incubation period, harvest the mycobacterial cells and extract the total lipids.

  • Thin-Layer Chromatography (TLC):

    • Separate the extracted lipids by TLC.

    • Inhibition of MmpL3 by this compound will lead to an intracellular accumulation of radiolabeled TMM and a corresponding decrease in trehalose dimycolate (TDM) and cell wall-bound mycolates.

Visualizations

MmpL3_Inhibition_Pathway Mechanism of MmpL3 Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic Acid Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic Acid Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Mycomembrane Synthesis Mycomembrane Synthesis TMM_periplasm->Mycomembrane Synthesis This compound This compound This compound->MmpL3 Inhibits

Caption: MmpL3-mediated transport of TMM and its inhibition by this compound.

Experimental_Workflow Experimental Workflow for Validating MmpL3 as the Target of this compound cluster_in_vitro In Vitro Assays cluster_resistance Resistance Studies cluster_validation Target Validation MIC Determine MIC of this compound against wild-type M. tb Kill_Curve Perform Kill Curve Assay MIC->Kill_Curve Select_Mutants Select for spontaneous this compound- resistant mutants MIC->Select_Mutants WGS Whole Genome Sequencing of resistant mutants Select_Mutants->WGS Identify_Mutations Identify mutations in the mmpL3 gene WGS->Identify_Mutations MIC_Mutants Determine MIC of this compound against mmpL3 mutants Identify_Mutations->MIC_Mutants Compare_Results Compare results: Increased MIC in mutants confirms target MIC_Mutants->Compare_Results TMM_Assay Perform TMM Transport Assay on wild-type and mutants TMM_Assay->Compare_Results

Caption: Workflow for validating MmpL3 as the direct target of this compound.

References

preventing the emergence of AU1235 resistant colonies in vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of AU1235, a potent MmpL3 inhibitor, in in vitro studies against Mycobacterium tuberculosis (M. tb). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help prevent the emergence of this compound-resistant colonies and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an adamantyl urea (B33335) compound that specifically inhibits the function of MmpL3, an essential plasma membrane transporter in mycobacteria.[1] Its primary mechanism involves disrupting the transport of trehalose (B1683222) monomycolate (TMM), a crucial precursor for mycolic acids, across the inner membrane. This action effectively halts the formation of the mycobacterial outer membrane, leading to cell death.[1] Importantly, this compound does not inhibit the biosynthesis of mycolic acids themselves but rather their translocation.[1]

Q2: What is the recommended concentration range for this compound in in vitro experiments?

A2: The effective concentration of this compound, specifically its Minimum Inhibitory Concentration (MIC), varies depending on the mycobacterial species and strain. For Mycobacterium tuberculosis H37Rv, the MIC is reported to be 0.1 μg/mL (0.3 μM).[1][2] For other species like Mycobacterium smegmatis and Mycobacterium fortuitum, higher MICs in the range of 3.2 to 6.4 μg/mL are observed.[1][2] It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: Is this compound effective against multi-drug resistant (MDR) strains of M. tuberculosis?

A3: Yes, this compound has demonstrated potent activity against MDR clinical isolates of M. tuberculosis that are resistant to frontline drugs such as isoniazid, rifampicin, and pyrazinamide.[1][2] This lack of cross-resistance suggests that this compound targets a novel biological pathway not affected by current anti-TB drugs.[1]

Q4: Can resistance to this compound develop in vitro?

A4: Yes, resistance to this compound can arise through spontaneous mutations in the mmpL3 gene.[3] These mutations can alter the protein structure, potentially reducing the binding affinity of this compound to MmpL3. It is important to monitor for the emergence of resistance in long-term experiments or when using this compound in continuous culture.[3]

Q5: How should I prepare and store this compound stock solutions?

A5: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution (e.g., 10 mg/mL) in fresh, high-quality, anhydrous DMSO.[3] Stock solutions should be aliquoted and stored at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year) to avoid repeated freeze-thaw cycles.[4] For cell-based assays, the final DMSO concentration in the culture medium should be kept low (typically ≤0.5%) to avoid solvent-induced toxicity.[4]

Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound.

Observed Issue Potential Cause Recommended Mitigation Strategy
No or low inhibitory effect at expected MIC 1. Degradation of this compound: Improper storage of the compound or stock solution. 2. Bacterial Strain Variability: The M. tb strain used may have a higher intrinsic MIC. 3. Non-replicating Bacteria: this compound is less effective against non-replicating or dormant M. tb.[3] 4. High Inoculum Density: An overly dense bacterial culture can lead to an artificially high MIC.1. Prepare fresh this compound dilutions from a new stock solution for each experiment. Ensure proper storage of the stock solution at -20°C or -80°C in aliquots. 2. Always determine the MIC for the specific M. tb strain you are using. 3. Ensure that experiments are conducted with logarithmically growing bacteria. Monitor the growth phase via optical density (OD) measurements. 4. Standardize the bacterial inoculum for each experiment using a spectrophotometer to ensure a consistent starting OD.
Inconsistent MIC results between experiments 1. Solvent Effects: High concentrations of DMSO in the final assay can affect mycobacterial growth. 2. Assay Variability: Inconsistent inoculum size or incubation times. 3. Media Variability: Batch-to-batch variation in media components (e.g., Middlebrook 7H9).1. Include a vehicle control (DMSO only) at the same final concentration used for this compound treatment. Keep the final DMSO concentration consistent and as low as possible (ideally below 0.5%). 2. Strictly adhere to a standardized protocol for inoculum preparation and incubation times. 3. Use a single, quality-controlled batch of media for a set of comparative experiments.
Emergence of resistant colonies on plates Selection of Spontaneous Mutants: Prolonged exposure to this compound can lead to the selection of spontaneous mutants with mutations in the mmpL3 gene.[3] The frequency of spontaneous resistance to this compound has been reported to be between 1 x 10⁻⁷ and 4 x 10⁻⁹.[5]1. Limit Exposure Time: In initial screening, use the shortest effective incubation time. 2. Use Combination Therapy: If the experimental design allows, use this compound in combination with other anti-tubercular agents with different mechanisms of action.[3] 3. Characterize Resistant Colonies: If resistant colonies appear, perform whole-genome sequencing to identify mutations in the mmpL3 gene and determine the MIC of this compound for the resistant isolates to confirm a shift in susceptibility.[3]
Unexpected off-target effects observed Non-specific Activity: While this compound is considered a specific MmpL3 inhibitor, at high concentrations, off-target effects can occur. Some other MmpL3 inhibitors have been shown to disrupt the proton motive force (PMF).[3]1. Confirm On-Target Engagement: Perform a metabolic labeling experiment with [¹⁴C]-acetate to confirm the accumulation of TMM, a hallmark of MmpL3 inhibition.[4] 2. Use a Resistant Mutant: A resistant mutant with a known mmpL3 mutation should not exhibit the unexpected phenotype.[4] 3. Compare with Known PMF Uncouplers: If PMF disruption is suspected, compare the phenotype induced by this compound with that of a known PMF uncoupler like CCCP.[3]

Preventing the Emergence of this compound Resistant Colonies In Vitro

A key goal in early-stage drug development is to understand and mitigate the risk of resistance. The following strategies can help prevent or delay the emergence of this compound-resistant M. tuberculosis colonies in your in vitro experiments.

Strategic Use of Drug Concentrations
  • Pulsed Dosing: Instead of continuous exposure, consider a pulsed dosing regimen where the bacterial culture is exposed to a high concentration of this compound (e.g., 5-10x MIC) for a short period, followed by a drug-free recovery period. This can reduce the selective pressure that leads to resistance.

  • Concentration Gradient Plates: Use agar (B569324) plates with a concentration gradient of this compound to determine the mutant prevention concentration (MPC), the lowest concentration that prevents the growth of single-step resistant mutants.

Combination Therapy

The most effective strategy to prevent the emergence of drug resistance is the use of combination therapies.[6] this compound has shown synergistic effects with several other anti-TB drugs.

  • Checkerboard Assays: Perform checkerboard assays to identify synergistic, additive, or antagonistic interactions between this compound and other anti-TB drugs. The Fractional Inhibitory Concentration Index (FICI) is calculated to quantify these interactions.

  • Time-Kill Assays: Conduct time-kill assays with drug combinations to confirm synergistic bactericidal activity over time. Synergy is often defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.[7]

Table 1: In Vitro Synergistic Combinations with MmpL3 Inhibitors

Drug Class Example Drug Interaction with MmpL3 Inhibitors (including this compound) Rationale for Synergy
RNA Polymerase Inhibitors RifampicinSynergistic[8][9]Dual targeting of essential and distinct cellular pathways (cell wall and RNA synthesis). This compound may increase cell wall permeability, enhancing rifampicin's entry.
ATP Synthase Inhibitors BedaquilineSynergistic[8]Targeting both cell wall integrity and energy metabolism can lead to rapid bacterial killing.
Cell Wall Synthesis Inhibitors β-lactams (e.g., Meropenem)Synergistic[8]Concomitant inhibition of two critical cell envelope biosynthetic processes (mycolic acid transport and peptidoglycan synthesis).
Efflux Pump Inhibitors Verapamil, ThioridazinePotentially SynergisticBlocking efflux pumps can increase the intracellular concentration of this compound, enhancing its efficacy.
Characterization of Resistant Mutants

Understanding the genetic basis of resistance is crucial for developing next-generation inhibitors.

  • Frequency of Resistance Calculation: Determine the frequency of spontaneous resistance by plating a known number of CFU onto agar plates containing this compound at concentrations above the MIC (e.g., 2-4x MIC) and counting the resulting colonies. The frequency of spontaneous mutation for this compound is in the range of 10⁻⁷ to 10⁻⁹.[5]

  • Whole-Genome Sequencing (WGS): Perform WGS on confirmed resistant isolates to identify mutations in the mmpL3 gene and other potential resistance-conferring genes.

Quantitative Data Summary

Table 2: In Vitro Activity of this compound Against M. tuberculosis

Strain Resistance Profile This compound MIC (μg/mL) This compound MIC (μM)
H37RvDrug-Susceptible0.1[2]0.3[2]
MDR Clinical Isolate 1Isoniazid, Rifampicin, Pyrazinamide Resistant0.1[2]0.3[2]
MDR Clinical Isolate 2Isoniazid, Rifampicin, Pyrazinamide, Streptomycin, Fluoroquinolones, Ethambutol Resistant0.1[2]0.3[2]
M. bovis BCG-0.1[2]0.3[2]

Table 3: Fold Change in this compound MIC in MmpL3 Mutant Strains

Strain MmpL3 Mutation(s) Fold Change in this compound MIC Reference
M. tb H37Rv MutantMultiple different mutations>4 to >16[10]
M. smegmatis MutantMultiple different mutations4[10]
M. tb H37Rv LP-0334448-RM102F255L, L567P~2.3[11]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is used to determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis strain of interest

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound stock solution in DMSO

  • Sterile 96-well microplates

Procedure:

  • Bacterial Culture Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

  • Inoculum Preparation: Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL in fresh 7H9 broth.

  • Compound Dilution: Prepare serial two-fold dilutions of this compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.01 µg/mL to 10 µg/mL. Include a positive control (e.g., isoniazid), a negative control (no drug), and a vehicle control (DMSO at the highest concentration used).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth. This can be assessed visually or by using a growth indicator dye like resazurin.[3]

Protocol 2: Generation of Spontaneous this compound-Resistant Mutants

This protocol is used to select for and isolate M. tuberculosis mutants that are resistant to this compound.

Materials:

  • Mid-log phase culture of M. tuberculosis

  • Middlebrook 7H10 or 7H11 agar plates

  • This compound

Procedure:

  • Plating for Resistance Selection: Plate a large number of bacterial cells (e.g., 10⁸ to 10⁹ CFU) from a mid-log phase culture onto 7H10/7H11 agar plates containing this compound at a concentration of 2-4x the MIC.

  • Plating for Viable Count: Plate serial dilutions of the culture onto drug-free agar plates to determine the total number of viable cells plated.

  • Incubation: Incubate all plates at 37°C for 3-4 weeks until colonies appear.

  • Verification of Resistance: Re-streak individual colonies from the this compound-containing plates onto both drug-free and drug-containing agar to confirm the resistance phenotype.

  • Frequency of Resistance Calculation: Calculate the frequency of resistance by dividing the number of resistant colonies by the total number of viable cells plated.

Protocol 3: Whole-Genome Sequencing (WGS) of Resistant Mutants

This protocol provides a general workflow for identifying mutations that confer resistance to this compound.

Procedure:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the confirmed this compound-resistant mutants and the parental (wild-type) strain using a standard mycobacterial DNA extraction kit or protocol.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the extracted genomic DNA using a commercially available kit (e.g., Illumina). Perform sequencing on a next-generation sequencing platform to generate paired-end reads.

  • Bioinformatic Analysis:

    • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Read Mapping: Align the quality-filtered reads to the M. tuberculosis H37Rv reference genome using a mapping tool like BWA.

    • Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the resistant mutants compared to the parental strain using a variant caller like SAMtools or GATK.

    • Annotation: Annotate the identified variants to determine their location (e.g., in the mmpL3 gene) and predicted effect on protein function (e.g., missense, nonsense) using a tool like ANNOVAR or SnpEff.

    • Comparative Genomics: Compare the variants found in multiple independent resistant isolates to identify common mutations, which are likely to be the cause of resistance.

Visualizations

Signaling Pathways and Experimental Workflows

AU1235_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM Precursor MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_Periplasm TMM MmpL3->TMM_Periplasm Cell_Wall_Synthesis Cell Wall Mycolation TMM_Periplasm->Cell_Wall_Synthesis This compound This compound This compound->MmpL3 Inhibits

Caption: Mechanism of this compound action on the MmpL3 transporter.

Resistance_Workflow Start Start with M. tb Culture Plate Plate on this compound (2-4x MIC) Start->Plate Incubate Incubate 3-4 weeks Plate->Incubate Resistant_Colonies Resistant Colonies Appear? Incubate->Resistant_Colonies Confirm_Resistance Confirm Resistance (Re-streak) Resistant_Colonies->Confirm_Resistance Yes No_Colonies No Resistance Observed Resistant_Colonies->No_Colonies No gDNA_Extraction Genomic DNA Extraction Confirm_Resistance->gDNA_Extraction WGS Whole-Genome Sequencing gDNA_Extraction->WGS Data_Analysis Bioinformatic Analysis WGS->Data_Analysis Identify_Mutations Identify mmpL3 Mutations Data_Analysis->Identify_Mutations End Resistance Mechanism Identified Identify_Mutations->End

Caption: Experimental workflow for identifying this compound resistance mutations.

Troubleshooting_Logic Problem Inconsistent MIC Results? Check_Inoculum Standardized Inoculum? Problem->Check_Inoculum Yes Check_Compound Fresh Compound Stock? Check_Inoculum->Check_Compound Yes Standardize_Inoculum Standardize Inoculum (OD Measurement) Check_Inoculum->Standardize_Inoculum No Check_Controls Vehicle Control Included? Check_Compound->Check_Controls Yes Prepare_Fresh Prepare Fresh Stock Solution Check_Compound->Prepare_Fresh No Include_Control Include DMSO Control Check_Controls->Include_Control No Consistent_Results Results Should Improve Check_Controls->Consistent_Results Yes Standardize_Inoculum->Consistent_Results Prepare_Fresh->Consistent_Results Include_Control->Consistent_Results

Caption: Troubleshooting logic for inconsistent this compound MIC results.

References

Technical Support Center: Managing AU1235 Precipitation in Assay Plates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing the precipitation of AU1235 in experimental assays. This resource offers troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is an adamantyl urea (B33335) compound that acts as a potent and specific inhibitor of the Mycobacterium tuberculosis protein MmpL3 (Mycobacterial membrane protein Large 3). MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids, which are critical components of the mycobacterial cell wall.[1] Consequently, this compound is primarily used in anti-tuberculosis research to study the inhibition of mycolic acid transport and as a potential lead compound for the development of new anti-TB drugs.

Q2: What are the known solubility characteristics of this compound?

This compound is known to have low aqueous solubility and is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) for experimental use. It is soluble in DMSO at concentrations up to 10 mg/mL (30.83 mM).[2] For in vivo studies, formulations using 10% DMSO with 90% corn oil or 10% DMSO with 90% (20% SBE-β-CD in Saline) have been utilized to achieve higher concentrations.[3]

Q3: How should this compound stock solutions be prepared and stored?

To ensure the stability and activity of this compound, it is recommended to prepare stock solutions in fresh, high-quality, anhydrous DMSO, as moisture can reduce its solubility.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. For long-term storage, it is advisable to store stock solutions at -20°C for up to one month or at -80°C for up to one year. Powdered this compound can be stored at -20°C for up to three years.

Troubleshooting Guide: this compound Precipitation in Assay Plates

This guide addresses common issues related to this compound precipitation during in vitro assays.

Issue 1: I am observing precipitation of this compound in my assay plates. What are the potential causes and how can I prevent it?

Precipitation of this compound in assay plates can arise from several factors:

  • Exceeding Solubility Limits: The final concentration of this compound in the aqueous assay buffer may be above its solubility limit.

  • High DMSO Concentration: While this compound is soluble in DMSO, a high final concentration of DMSO in the assay can be toxic to cells and may not be sufficient to maintain the solubility of this compound upon dilution into the aqueous buffer.

  • Buffer Composition: The pH, salt concentration, and presence of proteins in the assay buffer can all influence the solubility of this compound.

  • Temperature Fluctuations: Changes in temperature can affect the solubility of chemical compounds.

  • Improper Dilution Technique: Rapidly diluting a concentrated DMSO stock into an aqueous buffer can cause the compound to "crash out" of solution.

Solutions:

  • Determine the Kinetic Solubility of this compound in Your Assay Buffer: Before conducting your main experiment, perform a kinetic solubility assay to determine the maximum concentration of this compound that remains in solution under your specific experimental conditions. A detailed protocol is provided in the "Experimental Protocols" section.

  • Optimize the Dilution Method: Employ a serial dilution method to gradually decrease the concentration of both this compound and DMSO. This can be achieved by first preparing intermediate dilutions of the this compound stock in DMSO, and then adding a small volume of each intermediate dilution to the assay buffer.

  • Maintain a Low Final DMSO Concentration: Aim to keep the final DMSO concentration in your assay wells as low as possible, typically below 1%, while ensuring this compound remains in solution.

  • Use Pre-warmed Assay Media: Ensure that the assay buffer or cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound solution.

  • Consider the Use of Co-solvents: If precipitation persists, the use of a co-solvent in the final assay buffer may be necessary. However, the compatibility of any co-solvent with the specific assay must be validated.

  • pH Considerations: While this compound does not have readily protonatable nitrogen atoms at physiological pH, significant deviations in the pH of your assay buffer could potentially influence its solubility.[4] It is good practice to ensure your assay buffer is properly prepared and its pH is stable.

Issue 2: My this compound solution is clear initially, but a precipitate forms over time during incubation.

This can be due to several factors:

  • Time-Dependent Precipitation: The initial concentration may be supersaturated, leading to precipitation over time as the solution equilibrates.

  • Interaction with Assay Components: this compound may interact with components in the assay medium, such as proteins or salts, leading to the formation of insoluble complexes.

  • Temperature and CO2 Fluctuations: Unstable incubator conditions can lead to changes in the medium's temperature and pH, affecting solubility.

Solutions:

  • Conduct a Thermodynamic Solubility Assay: This will help determine the true equilibrium solubility of this compound in your assay medium over a longer incubation period. A detailed protocol is provided in the "Experimental Protocols" section.

  • Reduce the Incubation Time: If experimentally feasible, reducing the incubation time may help to avoid time-dependent precipitation.

  • Evaluate the Impact of Serum: If using cell culture medium with serum, consider reducing the serum percentage, as this compound may bind to serum proteins, potentially leading to precipitation. The effect of altered serum concentration on cell health should be monitored.

  • Ensure Stable Incubator Conditions: Regularly check and maintain the temperature and CO2 levels of your incubator to ensure a stable environment for your assay plates.

Data Presentation

Table 1: Solubility of this compound in Different Solvents

SolventConcentrationReference(s)
DMSOup to 10 mg/mL (30.83 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (7.71 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (7.71 mM)

Table 2: In Vitro Activity of this compound against Mycobacterium tuberculosis

StrainMIC (μg/mL)Reference(s)
M. tuberculosis H37Rv0.1
Drug-Resistant Clinical Isolates0.1

Experimental Protocols

Protocol 1: Kinetic Solubility Assay for this compound

This protocol provides a method to quickly assess the solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Assay buffer of interest

  • 96-well clear-bottom assay plates

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare a serial dilution of the this compound stock solution in DMSO.

  • Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution into the wells of a 96-well plate in triplicate. Include DMSO-only controls.

  • Add the appropriate volume of the pre-warmed assay buffer to each well to achieve the desired final concentrations of this compound. The final DMSO concentration should be consistent across all wells and ideally below 1%.

  • Seal the plate and shake for a defined period (e.g., 1-2 hours) at the experimental temperature.

  • Measure the turbidity of each well by reading the absorbance at a wavelength of 600-650 nm. An increase in absorbance compared to the DMSO control indicates precipitation.

  • The highest concentration of this compound that does not show a significant increase in absorbance is considered the kinetic solubility under these conditions.

Protocol 2: Thermodynamic Solubility Assay for this compound

This protocol is used to determine the equilibrium solubility of this compound.

Materials:

  • Solid this compound

  • Assay buffer of interest

  • Microcentrifuge tubes

  • Shaker/incubator

  • Filtration device (e.g., 0.22 µm filter)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of solid this compound to a microcentrifuge tube containing the assay buffer.

  • Incubate the tubes on a shaker at a constant temperature for an extended period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

  • After incubation, filter the solution to remove any undissolved solid.

  • Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV. This concentration represents the thermodynamic solubility.

Protocol 3: Mycobacterium tuberculosis Growth Inhibition Assay

This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound stock solution in DMSO

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • 96-well microtiter plates

Procedure:

  • Prepare a serial two-fold dilution of this compound in a 96-well plate using the supplemented 7H9 broth. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is consistent and non-inhibitory (e.g., ≤2%).

  • Grow M. tuberculosis to mid-log phase and dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in the supplemented 7H9 broth.

  • Inoculate each well of the microtiter plate with 100 µL of the bacterial suspension. Include a drug-free control (bacteria only) and a sterile control (broth only).

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

MmpL3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 TMM_Periplasm TMM MmpL3->TMM_Periplasm Translocation Cell_Wall_Components Cell Wall Components TMM_Periplasm->Cell_Wall_Components Mycolation This compound This compound This compound->MmpL3 Inhibition

Mechanism of this compound action on the MmpL3 transporter.

Experimental_Workflow Start Precipitation Observed Prep_Stock Prepare this compound Stock in Anhydrous DMSO Start->Prep_Stock Solubility_Test Perform Kinetic Solubility Assay Prep_Stock->Solubility_Test Optimize_Dilution Optimize Dilution (Serial Dilution) Solubility_Test->Optimize_Dilution Check_Temp Use Pre-warmed Assay Medium Optimize_Dilution->Check_Temp Final_Assay Perform Final Assay with Optimized Conditions Check_Temp->Final_Assay Success No Precipitation Final_Assay->Success

Experimental workflow for troubleshooting this compound precipitation.

Logical_Relationship Precipitation Precipitation Observed? Immediate Immediate Precipitation? Precipitation->Immediate Yes Solubility_Exceeded Solubility Limit Exceeded or Improper Dilution Immediate->Solubility_Exceeded Yes Delayed Time-Dependent Precipitation or Interaction with Media Immediate->Delayed No Action_Immediate Lower Concentration, Optimize Dilution Solubility_Exceeded->Action_Immediate Action_Delayed Perform Thermodynamic Solubility Assay Delayed->Action_Delayed

Decision tree for addressing this compound precipitation issues.

References

addressing unexpected off-target effects of AU1235 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AU1235, with a specific focus on addressing potential unexpected off-target effects in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and specific inhibitor of the Mycobacterium tuberculosis protein MmpL3.[1][2][3] MmpL3 is an essential inner membrane transporter responsible for translocating trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids, across the mycobacterial plasma membrane.[1][3][4] By inhibiting MmpL3, this compound effectively disrupts the synthesis of the mycobacterial cell wall.[4][5] This mechanism is highly specific to mycobacteria, as MmpL3 is conserved in these organisms but not found in other bacteria or fungi.[1]

Q2: Are there any known off-target effects for this compound?

Current research indicates that this compound is highly specific for mycobacterial MmpL3.[1][4][5] Unlike some other MmpL3 inhibitors, this compound is not believed to function by disrupting the transmembrane electrochemical proton gradient, also known as the proton motive force (PMF).[4][6] However, as with any small molecule inhibitor, the potential for off-target effects should be considered and experimentally evaluated if unexpected phenotypes are observed.

Q3: What are the recommended working concentrations for this compound?

The effective concentration of this compound can vary depending on the mycobacterial species and strain. For M. tuberculosis H37Rv, the minimum inhibitory concentration (MIC) is reported to be approximately 0.1 µg/mL (0.3 µM).[4][7] For other species like M. smegmatis and M. fortuitum, higher MICs in the range of 3.2 to 6.4 µg/mL have been observed.[2][4] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[4][8] A stock solution of 10 mg/mL can be prepared in fresh DMSO.[4][7][8] To maintain stability and avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution and store it at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to one year).[4] For in vitro experiments, the final DMSO concentration in the culture medium should be kept as low as possible (typically below 0.5%) to avoid solvent effects.[6]

Q5: Can resistance to this compound develop?

Yes, resistance to this compound can occur through mutations in the mmpL3 gene.[6] These mutations can alter the structure of the MmpL3 protein, potentially reducing the binding affinity of this compound.[6] It is important to be aware of the potential for resistance development in long-term experiments.

Troubleshooting Guides

Issue: You observe a phenotype in your experiments that is not readily explained by the inhibition of MmpL3.

This guide provides a systematic approach to investigate and troubleshoot unexpected experimental outcomes when using this compound.

Step 1: Confirm On-Target Engagement

Before investigating off-target effects, it is crucial to confirm that this compound is engaging its intended target, MmpL3, in your experimental system.

  • Method: Metabolic labeling with a radioactive precursor of mycolic acids (e.g., [14C]-acetate).[4][5]

  • Expected Outcome: Treatment with this compound should lead to a decrease in the incorporation of the radioactive label into mature mycolic acids and an accumulation of TMM.[4][5]

  • Interpretation: If you do not observe on-target engagement at the concentration causing the unexpected phenotype, the effect is likely off-target.

Step 2: Assess General Cellular Toxicity

It is important to distinguish between a specific off-target effect and general cytotoxicity.

  • Method: Perform a cytotoxicity assay (e.g., MTT, PrestoBlue) on your mycobacterial strain. If applicable, also test any host cells used in your experimental model.

  • Expected Outcome: Determine the concentration at which this compound becomes cytotoxic.

  • Interpretation: If the unexpected phenotype only occurs at cytotoxic concentrations, it may be a result of general cellular stress rather than a specific off-target interaction.

Step 3: Investigate Potential Off-Target Mechanisms

If on-target engagement is confirmed and the phenotype occurs at non-toxic concentrations, consider these steps to investigate potential off-target effects.

  • Use a Structurally Unrelated MmpL3 Inhibitor:

    • Method: Treat your experimental system with another MmpL3 inhibitor that has a different chemical scaffold.

    • Expected Outcome: If the unexpected phenotype is also produced by the other MmpL3 inhibitor, it might be an on-target effect that was not previously characterized. If the phenotype is unique to this compound, it is more likely to be an off-target effect.

  • Rule out Disruption of Proton Motive Force (PMF):

    • Method: While not a reported mechanism for this compound, some other MmpL3 inhibitors are known to disrupt the PMF.[6][9] You can perform assays to measure membrane potential and pH homeostasis. Compare the phenotype induced by this compound with that of a known PMF uncoupler like CCCP.[6]

    • Expected Outcome: this compound should not significantly alter the PMF.

    • Interpretation: If this compound does disrupt the PMF in your system, this could be a context-dependent off-target effect.

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Mycobacterial Strains

StrainResistance ProfileThis compound MIC (µg/mL)This compound MIC (µM)
M. tuberculosis H37RvDrug-Susceptible0.10.3
MDR Clinical Isolate 1Isoniazid, Rifampicin, Pyrazinamide Resistant0.10.3
MDR Clinical Isolate 2Isoniazid, Rifampicin, Pyrazinamide, Streptomycin, Fluoroquinolones, Ethambutol Resistant0.10.3
M. bovis BCG-0.10.3
M. smegmatis-3.2~9.9
M. fortuitum-6.4~19.7

Data compiled from studies demonstrating the consistent activity of this compound.[2][4][7]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific mycobacterial strain.

Materials:

  • This compound stock solution (10 mg/mL in DMSO)[7]

  • Mycobacterial isolates

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC, and 0.05% Tween 80

  • Sterile 96-well microplates

Procedure:

  • Prepare Bacterial Inoculum: Culture the mycobacterial strain to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0. Dilute the adjusted suspension in 7H9 broth to achieve a final inoculum of approximately 1.5 x 10^6 CFU/mL.[7]

  • Prepare this compound Dilutions: Perform serial twofold dilutions of the this compound stock solution in 7H9 broth in a 96-well plate to achieve the desired final concentration range.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (without this compound) and a sterility control well (without bacteria). Seal the microplates and incubate at 37°C for 7-14 days.[7]

  • MIC Determination: After incubation, assess bacterial growth visually. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[7]

Protocol 2: Cytotoxicity MTT Assay

Objective: To assess the general cytotoxicity of this compound on bacterial or mammalian cells.

Materials:

  • Cells (mycobacteria or host cells)

  • 96-well plate

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere (for adherent cells) or stabilize.[10]

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.2 - 0.5 mg/mL and incubate for 1-4 hours at 37°C.[11]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan (B1609692) crystals. Mix thoroughly.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10][12] A reference wavelength of 630 nm can be used to reduce background.[12]

Visualizations

AU1235_Mechanism_of_Action This compound Mechanism of Action cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM_precursor Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursor->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Mycolic_Acid_Synthesis Mycolic Acid Synthesis & Incorporation into Cell Wall MmpL3->Mycolic_Acid_Synthesis Translocation This compound This compound This compound->MmpL3 Inhibits

Caption: Mechanism of action of this compound on the MmpL3 transporter.

Troubleshooting_Workflow Troubleshooting Unexpected Phenotypes Start Unexpected Phenotype Observed Confirm_On_Target Step 1: Confirm On-Target Engagement (e.g., Metabolic Labeling) Start->Confirm_On_Target On_Target_Yes On-Target Effect Observed? Confirm_On_Target->On_Target_Yes Assess_Toxicity Step 2: Assess General Cytotoxicity (e.g., MTT Assay) Toxic_Yes Phenotype Only at Cytotoxic Concentrations? Assess_Toxicity->Toxic_Yes Investigate_Off_Target Step 3: Investigate Off-Target Mechanisms Likely_Off_Target Likely Off-Target Effect Investigate_Off_Target->Likely_Off_Target Novel_On_Target Potentially Novel On-Target Effect Investigate_Off_Target->Novel_On_Target On_Target_Yes->Assess_Toxicity Yes On_Target_Yes->Likely_Off_Target No Toxic_Yes->Investigate_Off_Target No General_Toxicity Phenotype Likely Due to General Toxicity Toxic_Yes->General_Toxicity Yes

Caption: Workflow for troubleshooting unexpected phenotypes with this compound.

logical_relationships Decision Tree for Unexpected Results A Does the phenotype persist with a structurally different MmpL3 inhibitor? B Is the phenotype observed only at high concentrations of this compound? A->B No res1 Likely a novel on-target effect of MmpL3 inhibition. A->res1 Yes C Does this compound disrupt the Proton Motive Force (PMF) in your assay? B->C No res3 Consider dose-dependent off-target effects. B->res3 Yes res2 Likely an off-target effect specific to this compound's chemical structure. C->res2 No res5 PMF disruption is a possible off-target mechanism. C->res5 Yes res4 Phenotype is likely independent of concentration. res6 PMF disruption is unlikely to be the cause.

References

Technical Support Center: Solvent Effects on Mycobacterial Growth in AU1235 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing solvent effects in mycobacterial growth assays, particularly when screening compounds like AU1235. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound and similar compounds for mycobacterial assays? A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for dissolving adamantyl urea (B33335) compounds like this compound for use in mycobacterial susceptibility testing.[1][2] It is effective for a wide range of hydrophobic compounds. However, it is critical to control the final concentration in the assay, as DMSO can inhibit mycobacterial growth at higher levels.[3]

Q2: What is the maximum tolerated concentration of DMSO for mycobacterial growth assays? A2: The maximum tolerated concentration of DMSO varies by mycobacterial species. For Mycobacterium tuberculosis, a final concentration of 1.3% DMSO has been shown to have no significant effect on growth, while 2.5% can cause 30-40% growth inhibition.[3] For many assays, a final concentration of ≤1% is recommended to ensure that any observed inhibition is due to the test compound and not the solvent.[4] Always include a solvent control (media + bacteria + DMSO at the highest concentration used) to verify the absence of solvent-induced toxicity.

Q3: Can I use ethanol (B145695) as a solvent for my compounds? A3: Ethanol can be used as a solvent, but its effects on mycobacteria are highly concentration-dependent. For instance, Mycobacterium vaccae can tolerate ethanol concentrations up to 5% (v/v), whereas M. smegmatis growth is significantly slowed at 10% (v/v).[5][6] Conversely, high concentrations (e.g., 80%) of ethanol are rapidly mycobactericidal against species like M. abscessus.[7] If using ethanol, it is crucial to determine the non-inhibitory concentration for your specific strain through rigorous solvent toxicity controls.

Q4: My solvent control (DMSO only) is showing growth inhibition. What should I do? A4: If your solvent control shows growth inhibition, the final concentration of the solvent in your assay is too high. The primary solution is to lower the DMSO concentration to a non-inhibitory level (e.g., ≤1%). This can be achieved by preparing a more concentrated stock solution of your test compound, which will require a smaller volume to be added to the assay well, thereby reducing the final solvent concentration. If compound solubility limits this approach, you may need to explore alternative, less toxic solvents, though each new solvent must be validated.

Q5: My compound is precipitating when I add it to the aqueous culture medium. How can I solve this? A5: Compound precipitation is a common issue when diluting a drug from a DMSO stock into an aqueous medium. This can lead to inaccurate and non-reproducible results. To address this, you can try:

  • Lowering the compound concentration: Test a lower concentration range where the compound remains soluble.

  • Using a surfactant: The inclusion of 0.05% Tween 80 in the culture medium (e.g., Middlebrook 7H9) is standard practice in mycobacterial assays to prevent cell clumping and can also help maintain compound solubility.[1][2]

  • Gentle mixing: Ensure thorough but gentle mixing when adding the compound to the medium.

Troubleshooting Guide

Issue 1: False-Positive Results (Inhibition in Test Wells, Including Solvent Control)
  • Question: Why am I seeing growth inhibition in my solvent control wells?

  • Answer: This is a clear indication of solvent toxicity. The final concentration of your solvent (e.g., DMSO) is above the threshold tolerated by the mycobacteria.

    • Solution: Perform a dose-response curve for your solvent to determine the highest concentration that does not inhibit growth. Adjust your compound stock concentration so that the final solvent concentration in all test wells remains below this non-inhibitory level.[3]

Issue 2: High Variability or Poor Reproducibility Between Replicate Wells
  • Question: My results are not consistent across replicate wells. What could be the cause?

  • Answer: High variability can stem from several sources:

    • Compound Precipitation: The compound may be falling out of solution, leading to an inconsistent effective concentration across wells. Solution: Visually inspect plates for precipitate. Lower the test concentration or ensure the medium contains a solubilizing agent like Tween 80.[1]

    • Inoculum Clumping: Mycobacteria, especially M. tuberculosis, tend to clump, leading to an uneven distribution of bacteria in the wells. Solution: Vortex the bacterial suspension thoroughly, potentially with glass beads, before dilution and inoculation to create a homogenous single-cell suspension.

    • Inconsistent Pipetting: Small volumes of DMSO can be difficult to pipette accurately. Solution: Use calibrated pipettes and consider preparing intermediate dilutions to work with larger, more manageable volumes.

Issue 3: No Growth in Any Wells (Including Positive Growth Control)
  • Question: Why are my mycobacteria not growing at all, even in the drug-free control wells?

  • Answer: This suggests a fundamental issue with the assay setup or reagents.

    • Inactive Inoculum: The bacterial culture may have been old, in a lag phase, or non-viable. Solution: Always use a fresh, mid-log phase culture to prepare the inoculum.

    • Media or Reagent Contamination: The culture medium or supplements may be contaminated. Solution: Use sterile technique for all manipulations and ensure all media and reagents are pre-tested and within their expiration dates.

Quantitative Data on Solvent Effects

The following tables summarize data on the effects of common solvents on mycobacterial growth.

Table 1: Effect of Dimethyl Sulfoxide (DMSO) on Mycobacterial Growth

Mycobacterial SpeciesDMSO ConcentrationObserved EffectReference
M. tuberculosis1.3%No significant effect on growth.[3]
M. tuberculosis2.5%30-40% inhibition of growth.[3]
General Assays≤1%Recommended maximum concentration to avoid solvent effects.[4]

Table 2: Effect of Ethanol on Mycobacterial Growth

Mycobacterial SpeciesEthanol ConcentrationObserved EffectReference
M. vaccae5% (v/v)Tolerated; cells were able to grow.[5][8]
M. smegmatis2.5% (v/v)No significant effect on growth.[6]
M. smegmatis10% (v/v)Slower growth and reduced viability.[6]
M. abscessus< 26%No inactivation effect.[7]
M. abscessus80%Complete inactivation within 1 minute.[7]

Experimental Protocols

Protocol: Broth Microdilution Assay for Determining Minimum Inhibitory Concentration (MIC)

This protocol describes a standard method for determining the MIC of a compound like this compound against M. tuberculosis.

  • Preparation of Compound Plate:

    • Prepare a stock solution of this compound in 100% DMSO.[1][2]

    • In a 96-well microplate, perform a two-fold serial dilution of the compound stock solution in Middlebrook 7H9 broth (supplemented with OADC and 0.05% Tween 80). The final volume in each well should be 100 µL.

    • Ensure the highest DMSO concentration does not exceed a final assay concentration of 1-2%.

  • Preparation of Mycobacterial Inoculum:

    • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

    • Adjust the culture turbidity to a McFarland standard of 0.5, then dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[4][9]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well of the compound plate. The final volume will be 200 µL.

    • Include essential controls:

      • Growth Control: Bacteria with media only (no drug, no solvent).

      • Solvent Control: Bacteria with media and the highest concentration of DMSO used.

      • Positive Control: Bacteria with a known anti-TB drug (e.g., rifampicin).

      • Sterility Control: Media only (no bacteria).

    • Seal the plate and incubate at 37°C for 7-14 days.[1][2]

  • Determining Results:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • Growth can be assessed visually, by measuring OD₆₀₀, or by adding a viability indicator such as resazurin (B115843) (AlamarBlue). A color change from blue to pink indicates bacterial growth.

Visualizations

experimental_workflow Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Data Analysis prep_compound Prepare Compound Serial Dilutions in DMSO/Media add_inoculum Add Inoculum to Compound Plate prep_compound->add_inoculum prep_inoculum Prepare Mycobacterial Inoculum (Mid-Log Phase) prep_inoculum->add_inoculum setup_controls Include Growth, Solvent, and Sterility Controls add_inoculum->setup_controls incubate Incubate Plate at 37°C (7-14 Days) setup_controls->incubate add_indicator Assess Growth Visually or Add Viability Indicator incubate->add_indicator determine_mic Determine MIC Value add_indicator->determine_mic

Caption: A standard workflow for determining the Minimum Inhibitory Concentration (MIC).

troubleshooting_flowchart Troubleshooting Solvent-Related Issues start Unexpected Assay Results (e.g., No Growth, High Variability) check_solvent_control Is the Solvent Control Inhibited? start->check_solvent_control check_precipitation Is Compound Precipitate Visible? check_solvent_control->check_precipitation No action_reduce_solvent Solvent Toxicity Issue. Reduce final solvent concentration. Validate with toxicity curve. check_solvent_control->action_reduce_solvent Yes action_reduce_compound Solubility Issue. Lower compound concentration. Ensure Tween 80 is in media. check_precipitation->action_reduce_compound Yes action_check_inoculum Check Inoculum Viability and Homogeneity (Clumping). check_precipitation->action_check_inoculum No end_point Re-run Optimized Assay action_reduce_solvent->end_point action_reduce_compound->end_point action_check_inoculum->end_point

Caption: A decision tree for troubleshooting common solvent-related assay problems.

References

Validation & Comparative

Validating MmpL3 as the Primary Target of AU1235: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AU1235, a potent adamantyl urea-based inhibitor of Mycobacterium tuberculosis (Mtb), with other MmpL3 inhibitors. We present supporting experimental data and detailed protocols to validate MmpL3 as the primary target of this compound, offering a comprehensive resource for researchers in the field of tuberculosis drug development.

Executive Summary

The emergence of multidrug-resistant tuberculosis necessitates the development of novel therapeutics acting on new targets. MmpL3, an essential inner membrane transporter responsible for translocating trehalose (B1683222) monomycolate (TMM), a precursor of mycolic acids, has been identified as a promising drug target.[1][2] this compound is a potent inhibitor of MmpL3, demonstrating significant bactericidal activity against both drug-sensitive and multidrug-resistant strains of Mtb.[3] This guide will delve into the experimental evidence validating MmpL3 as the primary target of this compound and compare its performance with other known MmpL3 inhibitors.

Data Presentation

Comparative Efficacy of MmpL3 Inhibitors

The following table summarizes the in vitro activity of this compound and its alternatives against various mycobacterial strains. A significant increase in the Minimum Inhibitory Concentration (MIC) for mutant strains harboring mutations in the mmpL3 gene is a strong indicator of on-target activity.

CompoundOrganism & StrainGenotypeMIC (µg/mL)Fold Change in MIC (Mutant vs. Wild-Type)Reference
This compound M. tuberculosis H37RvWild-Type0.1 - 0.4-[4]
M. tuberculosis H37RvMmpL3 Mutant>1.6>4 - >16[4]
M. smegmatisWild-Type3.2 - 6.4-
M. smegmatisMmpL3 Mutant>12.8>2 - >4
SQ109 M. tuberculosis H37RvWild-Type2.5-
M. tuberculosis H37RvMmpL3 Mutant-Variable (e.g., 3.3 - 5.5 fold for some mutants)
M. smegmatisMmpL3 Mutant-2 - 4
BM212 M. tuberculosis H37RvWild-Type5 µM-
M. tuberculosis H37RvMmpL3 Mutant (G253E)-No significant change

Mandatory Visualization

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm TMM Trehalose Monomycolate (TMM) (Mycolic Acid Precursor) MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Mycolic_Acid_Metabolism Mycolic Acid Metabolism & Cell Wall Synthesis MmpL3->Mycolic_Acid_Metabolism This compound This compound This compound->MmpL3 Inhibition

Mechanism of MmpL3 Inhibition by this compound

Experimental_Workflow cluster_whole_cell Whole-Cell Assays cluster_genetic Genetic Validation cluster_biochemical Biochemical/Biophysical Assays MIC MIC Determination (Wild-Type vs. MmpL3 Mutants) WGS Whole-Genome Sequencing of Resistant Mutants MIC->WGS Identifies resistance mutations in mmpL3 Metabolic_Labeling Metabolic Labeling with [14C]acetate (TMM Accumulation) Metabolic_Labeling->WGS Confirms disruption of MmpL3 function Co_Cryst Co-crystallization of MmpL3 with this compound WGS->Co_Cryst Provides rationale for structural studies

Experimental Workflow for MmpL3 Target Validation

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Mycobacterium strains (wild-type and MmpL3 mutants)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • This compound and other test compounds dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • Sterile 96-well microplates

Procedure:

  • Inoculum Preparation: Culture mycobacterial strains to mid-log phase. Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh 7H9 broth.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in 7H9 broth in a 96-well plate. The final DMSO concentration should not exceed a level that affects bacterial growth (typically ≤1%).

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a drug-free control (inoculum only) and a sterile control (broth only).

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

Whole-Genome Sequencing (WGS) of Resistant Mutants

WGS is employed to identify mutations in the mmpL3 gene of resistant strains, providing strong genetic evidence of target engagement.

Procedure:

  • Isolation of Resistant Mutants: Select for spontaneous mutants resistant to this compound by plating a high-density culture of M. tuberculosis on solid medium containing the inhibitor at a concentration several-fold higher than the MIC.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the wild-type and resistant mutant strains.

  • Library Preparation and Sequencing: Prepare sequencing libraries from the extracted DNA and perform whole-genome sequencing using a next-generation sequencing platform.

  • Data Analysis: Align the sequencing reads from the resistant mutants to the wild-type reference genome to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels). Mutations consistently found in the mmpL3 gene of resistant isolates are indicative of on-target resistance.

Metabolic Labeling to Monitor TMM Accumulation

This method is used to assess the functional consequence of MmpL3 inhibition by monitoring the accumulation of its substrate, TMM.

Materials:

  • Mycobacterium tuberculosis culture

  • [14C]acetic acid (or another suitable radiolabeled precursor)

  • This compound

  • Thin-layer chromatography (TLC) system

Procedure:

  • Metabolic Labeling: Grow M. tuberculosis to mid-log phase and treat with this compound at a concentration above its MIC. A DMSO-treated culture serves as a control. Add [14C]acetic acid to the cultures and incubate for several hours to allow for incorporation into cellular lipids.

  • Lipid Extraction: Harvest the bacterial cells and extract the total lipids.

  • TLC Analysis: Spot the extracted lipids onto a TLC plate and develop the plate using an appropriate solvent system to separate TMM from other lipids.

  • Autoradiography: Expose the TLC plate to an X-ray film or a phosphorimager screen to visualize the radiolabeled lipids. A significant accumulation of radiolabeled TMM in the this compound-treated sample compared to the control indicates inhibition of MmpL3-mediated transport.

Conclusion

The presented data, including comparative MIC values against wild-type and MmpL3 mutant strains, strongly validates MmpL3 as the primary target of this compound. The detailed experimental protocols provide a framework for researchers to independently verify these findings and to evaluate novel MmpL3 inhibitors. The high potency and specificity of this compound, coupled with its activity against multidrug-resistant strains, underscore its potential as a lead compound in the development of new anti-tuberculosis therapies.

References

A Comparative Analysis of the Kill Kinetics of AU1235 and Novel Tuberculosis Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed comparison of the in vitro kill kinetics of AU1235, a promising novel anti-tuberculosis agent, with other key drug candidates currently in development. This document is intended for researchers, scientists, and drug development professionals, providing objective experimental data to inform therapeutic strategies against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis.

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M.tb underscores the urgent need for new therapeutics with robust bactericidal activity. This compound, an adamantyl urea (B33335) derivative, has emerged as a potent candidate with a novel mechanism of action, offering a potential new avenue for combating resistant infections. This guide presents a comparative analysis of its bactericidal profile alongside other significant novel drug candidates.

Executive Summary

This compound demonstrates potent, time-dependent bactericidal activity against Mycobacterium tuberculosis. Its unique mechanism, the inhibition of the essential mycolic acid transporter MmpL3, distinguishes it from many current and pipeline drugs. Comparative analysis of its kill kinetics reveals that while many novel candidates show significant bactericidal effects, the rate and extent of mycobacterial killing vary, reflecting their diverse molecular targets and modes of action. This guide provides a quantitative comparison to aid in the evaluation of these next-generation anti-tubercular agents.

Data Presentation: Comparative Kill Kinetics

The following tables summarize the available quantitative data on the kill kinetics of this compound and selected novel TB drug candidates against Mycobacterium tuberculosis. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, including the M.tb strain used, culture medium, and the specific concentrations tested (often reported as multiples of the Minimum Inhibitory Concentration [MIC]).

Drug CandidateTargetConcentrationTime PointLog Reduction in CFU/mLKey Characteristics
This compound MmpL35x MIC5 days~2.0Time-dependent killing
Bedaquiline ATP synthaseVarious14 days~0.23/day (EBA)Concentration-dependent
Pretomanid Ddn / F420-dependent pathwaysVarious24 days~0.1/day (in vivo)Time-dependent; active against replicating and non-replicating M.tb
Delamanid Mycolic acid synthesis0.1 µg/mL4 hoursDose-dependent activity against intracellular M.tbDose-dependent
Sutezolid (B1681842) Protein synthesis600 mg BID (in vivo)14 days-0.269/day (intracellular)Time-dependent
SQ109 MmpL34x MIC7 daysReduces intracellular RLU to 1.2% of controlBactericidal at MIC

CFU: Colony Forming Units; EBA: Early Bactericidal Activity; RLU: Relative Light Units; MIC: Minimum Inhibitory Concentration. Data is compiled from multiple sources and experimental conditions may vary.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of this compound and the experimental workflow for a time-kill kinetics assay.

AU1235_Mechanism_of_Action cluster_cell Mycobacterium tuberculosis Cytoplasm Cytoplasm Inner_Membrane Inner_Membrane Periplasm Periplasm TMM_precursor Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursor->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Binding for transport Cell_Wall_Synthesis Mycolic Acid incorporation into Cell Wall MmpL3->Cell_Wall_Synthesis Translocation to Periplasm This compound This compound This compound->MmpL3 Inhibition Cell_Death Bacterial Cell Death Cell_Wall_Synthesis->Cell_Death Disruption leads to

This compound inhibits the MmpL3 transporter, disrupting mycolic acid transport and leading to cell death.

Time_Kill_Assay_Workflow start Start prep_culture Prepare M.tb Culture (Mid-log phase) start->prep_culture inoculum Adjust Inoculum to ~10^6 CFU/mL prep_culture->inoculum add_drug Add this compound & control drugs at various MIC multiples inoculum->add_drug incubate Incubate at 37°C with shaking add_drug->incubate sampling Remove aliquots at specified time points (0, 24, 48, 72, 96, 120h) incubate->sampling dilutions Perform serial ten-fold dilutions sampling->dilutions plating Plate dilutions on 7H10/7H11 agar (B569324) dilutions->plating incubation_plates Incubate plates for 3-4 weeks plating->incubation_plates cfu_count Count Colony Forming Units (CFU) incubation_plates->cfu_count analysis Calculate log10 CFU/mL and plot time-kill curves cfu_count->analysis end End analysis->end

Workflow for a typical time-kill kinetics assay for Mycobacterium tuberculosis.

Experimental Protocols

A standardized experimental protocol is crucial for the accurate assessment and comparison of the kill kinetics of anti-tubercular agents. Below is a detailed methodology for a typical time-kill kinetics assay for Mycobacterium tuberculosis.[1][2]

1. Materials and Reagents

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

  • Middlebrook 7H10 or 7H11 agar plates supplemented with OADC

  • Phosphate-buffered saline with 0.05% Tween 80 (PBST)

  • Test compounds (e.g., this compound) and control drugs

  • Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent

2. Preparation of Bacterial Inoculum

  • From a frozen stock, streak M. tuberculosis H37Rv onto a 7H10 agar plate and incubate at 37°C for 2-3 weeks until colonies appear.[2]

  • Inoculate a single colony into a 50 mL conical tube containing 10 mL of 7H9 broth.[2]

  • Incubate at 37°C with shaking (180 rpm) until the culture reaches the mid-logarithmic growth phase (OD600 of 0.4-0.6), which typically takes 7-10 days.[2]

  • Adjust the bacterial suspension with fresh 7H9 broth to achieve a starting inoculum of approximately 1 x 10^6 CFU/mL. The exact starting CFU/mL will be determined by plating a serial dilution of the inoculum at time zero.

3. Drug Preparation and Addition

  • Dissolve the test compounds (e.g., this compound) and control drugs in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • Prepare test tubes or flasks for each concentration of the drug to be tested (e.g., 0.5x, 1x, 2x, 4x, and 8x the MIC).

  • Include a growth control tube (no drug) and a solvent control tube (DMSO at the highest concentration used for the test compound).

  • Add the appropriate volume of the drug stock solution or solvent to each labeled tube containing the prepared bacterial inoculum.

4. Incubation and Sampling

  • Incubate the cultures at 37°C with shaking.

  • Remove aliquots from each culture at specified time points (e.g., 0, 2, 4, 6, 24, 48, 72, 96, and 120 hours).

5. Quantification of Viable Bacteria

  • Perform ten-fold serial dilutions of each collected aliquot in PBST.

  • Plate 100 µL of the appropriate dilutions onto 7H10 or 7H11 agar plates in duplicate or triplicate.

  • Incubate the plates at 37°C for 3-4 weeks, or until colonies can be accurately counted.

6. Data Analysis

  • Count the number of colonies on each plate and calculate the number of CFUs per milliliter for each time point.

  • Express the results as the log10 CFU/mL.

  • Generate time-kill curves by plotting the mean log10 CFU/mL against time for each drug concentration.

  • Bactericidal activity is generally defined as a ≥3-log10 decrease in CFU/mL from the initial inoculum. Bacteriostatic activity is defined as a <3-log10 decrease in CFU/mL. The limit of detection is typically around 50 CFU/mL (1.7 log10 CFU/mL).

References

Genetic Validation of AU1235's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the adamantyl urea (B33335) compound AU1235 with alternative inhibitors of the Mycobacterium tuberculosis MmpL3 transporter. The primary focus is on the genetic validation of this compound's mechanism of action, supported by experimental data and detailed protocols to aid in the research and development of novel anti-tubercular agents.

Executive Summary

This compound is a potent inhibitor of the essential mycobacterial membrane protein Large 3 (MmpL3), a transporter responsible for translocating trehalose (B1683222) monomycolate (TMM), a crucial precursor for mycolic acid biosynthesis and cell wall formation.[1][2] Genetic validation studies, primarily through the analysis of resistant mutants, have strongly corroborated that MmpL3 is the direct target of this compound.[3][4] This targeted action disrupts the mycolic acid transport pathway, leading to bacterial cell death.[1][5] This guide compares this compound with other known MmpL3 inhibitors, presenting key performance data and the experimental methodologies used to validate its mechanism of action.

Comparison of this compound with Alternative MmpL3 Inhibitors

The efficacy of this compound and other MmpL3 inhibitors can be compared based on their Minimum Inhibitory Concentration (MIC) against wild-type and MmpL3 mutant strains of M. tuberculosis. A significant increase in the MIC value for mutant strains is a strong indicator of on-target activity.

CompoundChemical ClassMIC (μM) vs. Wild-Type M. tbMIC (μM) vs. MmpL3 Mutant M. tbFold Increase in ResistanceReference
This compound Adamantyl Urea0.3>10>33[6][7]
SQ109 1,2-diamine2.36>20>8.5[8]
BM212 1,5-diarylpyrrole3.76>20>5.3[8]
NITD-304 Indolecarboxamide0.02>1>50[8]
NITD-349 Indolecarboxamide0.05>1>20[8]
THPP1 Tetrahydropyrazolopyrimidine13.44>40>3[8]

Signaling Pathway and Mechanism of Action

This compound directly binds to a hydrophobic pocket within the transmembrane domain of the MmpL3 transporter.[1][9] This binding event physically obstructs the proton translocation channel, which is critical for the energy-dependent transport of TMM across the inner membrane.[1] The disruption of this process leads to the accumulation of TMM in the cytoplasm and prevents the synthesis of the mycomembrane, ultimately resulting in bacterial death.[1][5]

AU1235_Mechanism_of_Action cluster_cell Mycobacterium Cell cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm TMM_precursors Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursors->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_transported TMM MmpL3->TMM_transported Mycomembrane Mycomembrane Synthesis TMM_transported->Mycomembrane This compound This compound This compound->MmpL3 Inhibits Genetic_Validation_Workflow start Start: Wild-Type M. tuberculosis Culture exposure Expose to high concentrations of this compound start->exposure selection Select for Resistant Colonies exposure->selection isolation Isolate and Confirm Resistance of Mutants selection->isolation wgs Whole Genome Sequencing of Resistant Mutants isolation->wgs analysis Comparative Genomic Analysis vs. Wild-Type wgs->analysis identification Identify Mutations in the mmpL3 Gene analysis->identification validation Confirm MmpL3 as the Target of this compound identification->validation

References

A Comparative Guide to the In Vivo Efficacy of AU1235 and First-Line Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational anti-tuberculosis agent AU1235 and the standard first-line drugs: isoniazid (B1672263), rifampicin, pyrazinamide (B1679903), and ethambutol. The focus is on their in vivo efficacy, supported by available, albeit limited for this compound, preclinical data and detailed experimental protocols.

This compound is an adamantyl urea (B33335) compound that has demonstrated potent bactericidal activity against Mycobacterium tuberculosis (M.tb), including multidrug-resistant (MDR) strains.[1] Its novel mechanism of action, the inhibition of the essential mycolic acid transporter MmpL3, makes it a promising candidate for further development.[1] This guide aims to contextualize its potential by comparing it with the established efficacy of the current standard of care.

Quantitative Efficacy Data

A direct quantitative comparison of the in vivo efficacy of this compound with first-line tuberculosis drugs is challenging due to the limited publicly available data for this compound. The following table summarizes representative in vivo efficacy data for first-line drugs from murine models and presents a hypothetical framework for this compound based on suggested preclinical testing protocols.[1]

DrugDosageMouse StrainInfection RouteDuration of TreatmentMean Log10 CFU Reduction in LungsReference
This compound (Hypothetical) 10, 30, 100 mg/kg (oral, once daily)BALB/cAerosol (~100-200 CFU)4 weeksData not publicly available[1]
Isoniazid 25 mg/kg (oral, once daily)BALB/cAerosol14 days~1.78[2]
Rifampicin 10 mg/kg (oral, once daily)BALB/cIntravenous28 days~0.86 (antagonism observed with isoniazid)[3]
Pyrazinamide 150 mg/kg (oral, once daily)BALB/cAerosol14 daysShowed limited bactericidal activity alone, effective in combination[2]
Ethambutol 100 mg/kg (oral, once daily)BALB/cIntravenous> 7 daysLimited bactericidal activity alone in this model[3]

Note: The efficacy of antitubercular agents can vary significantly based on the experimental model, including the mouse strain, the virulence of the M. tuberculosis strain, the initial bacterial load, and the duration of treatment. The data for first-line drugs are compiled from different studies and are intended to be representative.

Mechanism of Action

This compound's mechanism of action is distinct from that of the first-line drugs. It targets MmpL3, a transporter protein essential for the translocation of trehalose (B1683222) monomycolate (TMM), a precursor for mycolic acid synthesis, across the mycobacterial plasma membrane.[1] By inhibiting MmpL3, this compound disrupts the formation of the mycobacterial cell wall, leading to cell death.[1]

Mechanism of Action of this compound.

Mechanism of Action of this compound cluster_cell Mycobacterium tuberculosis Cytoplasm Cytoplasm Plasma_Membrane Plasma Membrane Periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Layer Synthesis Periplasm->Mycolic_Acid_Synthesis TMM_precursors Mycolic Acid Precursors TMM Trehalose Monomycolate (TMM) TMM_precursors->TMM Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Transport MmpL3->Periplasm Translocation Cell_Death Bacterial Cell Death MmpL3->Cell_Death Disruption leads to This compound This compound This compound->MmpL3 Inhibits Cell_Wall Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Experimental Workflow for In Vivo Efficacy Testing Start Start Infection Aerosol Infection of Mice with M. tuberculosis H37Rv Start->Infection Establishment Establishment of Chronic Infection (4 weeks) Infection->Establishment Grouping Randomization into Treatment Groups Establishment->Grouping Treatment Daily Oral Administration (4 weeks) Grouping->Treatment Euthanasia Euthanasia and Organ Harvest Treatment->Euthanasia Homogenization Tissue Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating Homogenization->Plating Incubation Incubation (3-4 weeks) Plating->Incubation CFU_Count Colony Forming Unit (CFU) Enumeration Incubation->CFU_Count End End CFU_Count->End

References

Assessing the Synergistic Potential of AU1235 with Rifampicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has underscored the urgent need for innovative therapeutic strategies. Combination therapies that exhibit synergistic effects are a cornerstone of this effort, offering the potential for shorter treatment regimens, reduced drug dosages, and a lower propensity for developing resistance. This guide provides a comparative assessment of the synergistic potential between AU1235, a novel MmpL3 inhibitor, and rifampicin (B610482), a first-line anti-tuberculosis drug.

Mechanisms of Action: Two Distinct and Essential Targets

A synergistic interaction often arises from the combination of drugs that inhibit different essential pathways in a pathogen. This compound and rifampicin exemplify this principle by targeting cell wall synthesis and RNA transcription, respectively.

  • This compound: Inhibiting the Mycomembrane Supply Line this compound is a potent, bactericidal adamantyl urea (B33335) compound that specifically targets MmpL3 (Mycobacterial membrane protein Large 3).[1] MmpL3 is an essential inner membrane transporter responsible for translocating trehalose (B1683222) monomycolate (TMM), the primary precursor of mycolic acids, from the cytoplasm to the periplasm.[1][2] By inhibiting MmpL3, this compound effectively halts the biosynthesis of the mycomembrane, a critical component of the mycobacterial cell envelope that is essential for its survival and pathogenesis.[1][3] This mode of action is consistent against both drug-susceptible and multidrug-resistant Mtb strains.[3][4]

  • Rifampicin: Halting Genetic Transcription Rifampicin, also known as rifampicin, functions by specifically inhibiting the bacterial DNA-dependent RNA polymerase.[5][6] It binds to the beta subunit of the enzyme, preventing the initiation of RNA synthesis and thereby blocking the transcription of DNA into RNA.[6][7] This cessation of protein synthesis leads to bacterial cell death.[6] Its efficacy against both intracellular and extracellular M. tuberculosis has made it a critical component of tuberculosis treatment for decades.[8]

G Figure 1. Individual Mechanisms of Action cluster_this compound This compound Action cluster_Rifampicin Rifampicin Action This compound This compound MmpL3 MmpL3 Transporter This compound->MmpL3 Inhibits TMM_transport Trehalose Monomycolate (TMM) Transport MmpL3->TMM_transport Mediates Mycomembrane Mycomembrane Synthesis TMM_transport->Mycomembrane Is essential for Cell_Wall Cell Wall Integrity Mycomembrane->Cell_Wall Maintains Rifampicin Rifampicin RNAP DNA-dependent RNA Polymerase Rifampicin->RNAP Inhibits Transcription RNA Synthesis (Transcription) RNAP->Transcription Catalyzes Protein_Synth Protein Synthesis Transcription->Protein_Synth Required for Growth Bacterial Growth Protein_Synth->Growth Required for

Figure 1. Individual Mechanisms of Action

Postulated Mechanism of Synergy: Weakening the Defenses

The synergistic potential between this compound and rifampicin is hypothesized to stem from a dual-action mechanism where this compound compromises the integrity of the mycobacterial cell wall, thereby facilitating increased intracellular access and activity for rifampicin.[9][10] By inhibiting TMM transport, this compound disrupts the mycomembrane, which may lead to increased permeability of the cell envelope. This enhanced permeability allows rifampicin to accumulate at higher concentrations at its target, the RNA polymerase, leading to a more potent and rapid bactericidal effect than either drug could achieve alone.[9][11]

G Figure 2. Postulated Synergy Pathway This compound This compound MmpL3 MmpL3 Inhibition This compound->MmpL3 Rifampicin Rifampicin Rif_Accum Increased Intracellular Rifampicin Rifampicin->Rif_Accum CellWall Disrupted Cell Wall Synthesis MmpL3->CellWall Permeability Increased Cell Permeability CellWall->Permeability Leads to Synergy Synergistic Bactericidal Effect CellWall->Synergy Permeability->Rif_Accum Enhances RNAP RNA Polymerase Inhibition Rif_Accum->RNAP Potentiates RNAP->Synergy

Figure 2. Postulated Synergy Pathway

Supporting Experimental Data

Quantitative in vitro data support the hypothesis of a synergistic relationship between this compound and rifampicin. This compound maintains high potency against MDR strains, and synergy studies confirm a favorable interaction with rifampicin, which is corroborated by data showing increased rifampicin accumulation.

Table 1: In Vitro Susceptibility of M. tuberculosis to this compound this compound demonstrates consistent and potent activity against a range of M. tuberculosis strains, including clinical isolates resistant to multiple first- and second-line drugs. This lack of cross-resistance highlights its novel mechanism of action.[4]

StrainResistance ProfileThis compound MIC (µg/mL)This compound MIC (µM)
H37RvDrug-Susceptible0.10.3
MDR Isolate 1Isoniazid, Rifampicin, Pyrazinamide0.10.3
MDR Isolate 2Isoniazid, Rifampicin, Pyrazinamide, Streptomycin, Fluoroquinolones, Ethambutol0.10.3
M. bovis BCG-0.10.3
Data compiled from studies demonstrating the consistent activity of this compound across drug-resistant phenotypes.[4]

Table 2: Synergy Analysis of this compound and Rifampicin Combination The Fractional Inhibitory Concentration (FIC) index is the standard metric for quantifying drug interactions. An FIC index of ≤ 0.5 is indicative of synergy.

Drug CombinationOrganismFIC IndexInteraction
This compound + RifampicinM. tuberculosis0.5Synergy
The FIC index was determined using a checkerboard assay.[11]

Table 3: Effect of this compound on Rifampicin Accumulation in M. tuberculosis To test the hypothesis that this compound increases cell permeability, the accumulation of a fluorescently labeled rifampicin conjugate (RIF-FITC) was measured in Mtb cells pre-treated with this compound.

Pre-treatment CompoundConcentration (vs. MIC)Fold Change in RIF-FITC Accumulation (Relative to Control)
This compound0.25x~2.0-fold increase
This compound5.0x~5.0-fold increase
Data are expressed as the fold change in RIF-FITC fluorescence relative to the DMSO-treated control.[9]

Experimental Protocols

Reproducible and standardized methodologies are critical for assessing drug synergy. The following are summarized protocols for the key assays used to generate the data presented.

G Figure 3. Checkerboard Assay Workflow prep_drugs 1. Prepare Drug Stocks (this compound & Rifampicin) serial_dilute 2. Create 2D Serial Dilution in 96-well plate prep_drugs->serial_dilute inoculate 4. Inoculate Plate serial_dilute->inoculate prep_inoculum 3. Prepare Standardized Mtb Inoculum prep_inoculum->inoculate incubate 5. Incubate Plate (37°C, 7-14 days) inoculate->incubate read_mic 6. Determine MICs (Visual or Spectrophotometric) incubate->read_mic calc_fic 7. Calculate FIC Index read_mic->calc_fic interpret 8. Interpret Interaction (Synergy, Additive, Antagonism) calc_fic->interpret

Figure 3. Checkerboard Assay Workflow

A. Checkerboard Assay for Synergy Testing This method is used to determine the FIC index by testing a matrix of drug concentrations.[10][12][13]

  • Drug Preparation : Prepare stock solutions of this compound and rifampicin in a suitable solvent (e.g., DMSO). Create intermediate solutions in Middlebrook 7H9 broth supplemented with OADC at 4 times the highest concentration to be tested.[13]

  • Plate Setup : In a 96-well microtiter plate, serially dilute this compound horizontally (e.g., across columns 1-10) and rifampicin vertically (e.g., down rows A-G).[10] This creates a grid where each well contains a unique combination of drug concentrations. Include wells for each drug alone (growth controls) and a drug-free control.

  • Inoculum Preparation : Culture M. tuberculosis (e.g., H37Rv) to mid-log phase. Adjust the bacterial suspension to a 0.5 McFarland standard and then dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.[10]

  • Inoculation and Incubation : Inoculate each well with the bacterial suspension. Seal the plates and incubate at 37°C for 7-14 days.

  • MIC Determination : Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that completely inhibits visible growth.

  • FIC Calculation : Calculate the FIC index (FICI) using the formula: FICI = FIC of this compound + FIC of Rifampicin Where FIC = (MIC of drug in combination) / (MIC of drug alone).[12] Interpretation: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.[12]

B. Time-Kill Assay This assay provides dynamic information on the bactericidal effects of drug combinations over time.[14][15]

  • Inoculum Preparation : Prepare a mid-log phase culture of M. tuberculosis to a final concentration of approximately 5 x 10⁵ CFU/mL in flasks containing supplemented Middlebrook 7H9 broth.[16]

  • Drug Exposure : Add drugs at fixed concentrations (e.g., at their MIC or sub-MIC levels), both individually and in combination. Include a drug-free control flask.

  • Sampling : At specified time points (e.g., 0, 2, 4, 7, and 10 days), withdraw aliquots from each flask.[10]

  • Viable Cell Counting : Perform serial dilutions of the aliquots and plate them on Middlebrook 7H11 agar. Incubate at 37°C for 3-4 weeks, then count the colony-forming units (CFUs).

  • Data Analysis : Plot the log₁₀ CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent at a specific time point (e.g., 24 hours).[14][15]

Conclusion

The available evidence strongly suggests a synergistic potential between this compound and rifampicin. The mechanism of this synergy is credibly linked to the disruption of the mycobacterial cell wall by this compound, which enhances the intracellular accumulation and subsequent activity of rifampicin.[9][11] The consistent potency of this compound against MDR strains further elevates its value as a potential combination partner.[4] While these in vitro results are promising, further studies, including time-kill assays and in vivo animal models, are required to fully characterize the synergistic profile and therapeutic potential of this drug combination. The methodologies and data presented in this guide provide a robust framework for such continued investigation.

References

Safety Operating Guide

Proper Disposal of AU1235: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for the chemical compound AU1235. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental protection. The following procedures are based on the known chemical properties of this compound and general guidelines for the disposal of similar hazardous materials.

This compound is an adamantyl urea (B33335) compound with a trifluorophenyl group, making it a fluorinated organic molecule. While a specific Safety Data Sheet (SDS) from the manufacturer should always be consulted as the primary source of information, this guide synthesizes available data on structurally similar compounds to provide a robust operational plan for its disposal.

Key Chemical and Safety Data

A summary of the key identifiers and known solubility for this compound is presented below. This information is critical for understanding its physical properties and potential interactions.

PropertyValueSource
Chemical Name 1-(2-adamantyl)-3-(2,3,4-trifluorophenyl)ureaPubChem
CAS Number 1338780-86-1MedChemExpress
Molecular Formula C17H19F3N2OMedChemExpress
Molecular Weight 324.34 g/mol MedChemExpress
Solubility Soluble in DMSOMedChemExpress

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate personal protective equipment to minimize exposure risk.

PPE ItemSpecification
Gloves Nitrile rubber, minimum thickness 0.11 mm
Eye Protection Chemical safety goggles or face shield
Lab Coat Standard laboratory coat
Respiratory Protection Use a properly fitted, air-purifying or air-fed respirator complying with an approved standard if a risk assessment indicates this is necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be handled as hazardous waste. The following steps outline the recommended procedure for its safe disposal.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated this compound powder, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other solid materials that have come into contact with the compound in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed. Given its solubility in DMSO, ensure the waste container is compatible with dimethyl sulfoxide.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound (1-(2-adamantyl)-3-(2,3,4-trifluorophenyl)urea)," and the primary hazards (e.g., "Toxic," "Irritant").

2. Storage:

  • Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.

  • Ensure containers are kept closed when not in use.

  • Store away from incompatible materials, such as strong oxidizing agents.

3. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.

  • The recommended method for the final disposal of this compound is high-temperature incineration . The presence of a trifluorophenyl group makes the carbon-fluorine bonds highly stable, requiring high temperatures for complete destruction. Incineration should be performed in a facility equipped with appropriate emission control systems to manage potentially hazardous combustion byproducts.

  • Do not dispose of this compound down the drain or in regular trash.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

AU1235_Disposal_Workflow This compound Disposal Workflow cluster_pre_disposal Pre-Disposal Handling cluster_containment Containment & Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Segregate Solid Waste (e.g., powder, contaminated labware) waste_type->solid_waste Solid liquid_waste Segregate Liquid Waste (e.g., solutions in DMSO) waste_type->liquid_waste Liquid label_container Label Hazardous Waste Container - Chemical Name - Hazards solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Satellite Accumulation Area label_container->store_waste disposal_co Arrange for Pickup by Licensed Hazardous Waste Disposal Company store_waste->disposal_co incineration High-Temperature Incineration (Recommended Method) disposal_co->incineration end Disposal Complete incineration->end

This compound Disposal Workflow

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance.

Personal protective equipment for handling AU1235

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for AU1235

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the MmpL3 inhibitor, this compound. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Immediate Safety and Handling Precautions

Before working with this compound, it is imperative to consult the manufacturer's Safety Data Sheet (SDS). While a specific SDS for this compound is not publicly available, safety precautions for similar adamantyl urea (B33335) compounds should be followed. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols[1].

Personal Protective Equipment (PPE):

The following personal protective equipment should be worn at all times when handling this compound:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[2].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or latex) are mandatory to prevent skin contact[1][2].

  • Body Protection: A lab coat or other appropriate protective clothing is required to prevent skin exposure[1][2].

Storage and Stability

Proper storage of this compound is crucial to maintain its potency and ensure safety.

Storage ConditionSolid this compoundThis compound Stock Solutions (in DMSO)
Long-Term Storage Store at -20°C for up to 3 years.Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Store at -80°C for up to 2 years or -20°C for up to 1 year[3].
Short-Term Storage Store at 4°C for up to 2 years.Aliquots can be stored at 4°C for up to a week[4].
Light and pH Sensitivity Store in light-protected vials (e.g., amber) to prevent potential photodegradation[4].Most stable in a pH range of 4-8. Stability decreases at more acidic or alkaline pH values[4]. It is recommended to prepare fresh dilutions in your assay medium for each experiment[4].
Solvent for Stock Solution N/AHigh-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent[4].
Operational Plan: Handling and Experimental Use
  • Preparation of Stock Solutions:

    • Dissolve solid this compound in anhydrous DMSO to the desired concentration. If precipitation is observed, gentle warming and/or sonication can be used to aid in redissolving the compound[4].

  • Experimental Dilutions:

    • Perform serial dilutions of the DMSO stock solution in the appropriate assay medium.

  • Handling Precautions during Experiments:

    • Use with adequate ventilation and minimize dust generation and accumulation[2].

    • Avoid contact with eyes, skin, and clothing[2].

    • Wash hands thoroughly after handling[2].

Disposal Plan: Step-by-Step Protocol

All materials contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations[1].

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, gloves)[1].

    • Segregate this compound waste from other laboratory waste[1].

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for all this compound waste[1].

    • The label should clearly indicate "Hazardous Waste" and "this compound Waste"[1].

  • Disposal of Unused Product:

    • Carefully transfer any unused solid this compound into the designated hazardous waste container. Do not dispose of it down the drain or in regular trash[1].

  • Disposal of Solutions:

    • Collect all aqueous and solvent-based solutions containing this compound in a designated liquid hazardous waste container[1].

  • Decontamination of Labware:

    • Rinse non-disposable glassware and equipment that has been in contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone) in a well-ventilated area[1].

    • Collect the rinse solvent as hazardous waste[1].

    • After the solvent rinse, wash the labware with soap and water[1].

  • Final Disposal:

    • Securely seal the waste container when it is no more than 80% full[1].

    • Arrange for collection and disposal through your institution's approved hazardous waste management vendor[1].

Emergency Procedures

Based on the SDS for a similar compound, N-(1-Adamantyl)-Urea, the following first aid measures are recommended in case of exposure.

Exposure RouteFirst Aid Measures
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid[2].
Skin Contact Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse[2].
Eye Contact Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid[2].
Ingestion Never give anything by mouth to an unconscious person. Get medical aid. Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water[2].

Workflow for Safe Handling and Disposal of this compound

AU1235_Workflow cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Disposal start Start: Receive this compound ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood prep_solution Prepare Stock Solution (DMSO) fume_hood->prep_solution storage Store Appropriately (-20°C or -80°C) prep_solution->storage run_exp Conduct Experiment storage->run_exp segregate Segregate this compound Waste run_exp->segregate decon Decontaminate Glassware run_exp->decon container Use Labeled Hazardous Waste Container segregate->container solid_waste Dispose of Solid Waste container->solid_waste liquid_waste Dispose of Liquid Waste container->liquid_waste final_disposal Arrange for Professional Disposal solid_waste->final_disposal liquid_waste->final_disposal collect_rinse Collect Rinse as Hazardous Waste decon->collect_rinse collect_rinse->container

Caption: Workflow for the safe handling, use, and disposal of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.